Product packaging for Methylene Blue cation(Cat. No.:CAS No. 7060-82-4)

Methylene Blue cation

Cat. No.: B1196488
CAS No.: 7060-82-4
M. Wt: 284.4 g/mol
InChI Key: RBTBFTRPCNLSDE-UHFFFAOYSA-N
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Description

The Methylene Blue cation (MB+), the active moiety of methylthioninium chloride, is a versatile phenothiazine derivative with significant utility across biomedical and materials science research. Its core research value lies in its unique redox-cycling ability and cationic nature. In biomedical studies, MB+ is investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's, where it has been shown to inhibit the aggregation of tau protein and amyloid-beta peptides, key pathological markers . It also functions as an alternative electron carrier in the mitochondrial electron transport chain, helping to improve cellular respiration and reduce oxidative stress under pathological conditions . Furthermore, it is extensively used as a pharmaceutical intervention for acquired methemoglobinemia, where it acts by reducing ferric iron (Fe3+) in hemoglobin back to its oxygen-carrying ferrous (Fe2+) state . Beyond its therapeutic roles, the this compound serves as a critical tool in basic science and industrial applications. Its strong affinity for negative surfaces makes it a model cationic dye for sorption studies, commonly used to evaluate new adsorbent materials like activated carbon, montmorillonite clays, and polymeric nanoparticles for wastewater treatment . In microbiology and histology, it is employed as a staining agent for blood films and other biological tissues . Researchers also utilize its distinct spectroscopic properties, with a major absorbance peak around 664 nm, to facilitate photodegradation studies and develop advanced oxidation processes for pollutant removal . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N3S+ B1196488 Methylene Blue cation CAS No. 7060-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTBFTRPCNLSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047009
Record name Methylene blue cation
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Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-82-4
Record name Methylene Blue cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioninium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylene blue cation
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENE BLUE CATION
Source FDA Global Substance Registration System (GSRS)
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Fundamental Chemical and Physicochemical Characterization of Methylene Blue Cation Mb⁺

Spectroscopic Manifestations and Characterization

The interaction of methylene (B1212753) blue with electromagnetic radiation provides a detailed window into its molecular structure, electronic transitions, and vibrational modes. Spectroscopic techniques are therefore indispensable for its characterization.

The most striking feature of methylene blue is its intense blue color in solution, a direct consequence of its electronic absorption properties in the visible region of the electromagnetic spectrum. These properties are sensitive to the molecule's immediate environment and its state of aggregation.

In dilute aqueous solutions, methylene blue exists predominantly as a monomer (MB⁺), which exhibits a strong absorption maximum (λmax) around 664 nm. acs.orgsci-hub.red This absorption band is attributed to a π-π* electronic transition. researchgate.net A less intense shoulder is often observed at approximately 610-615 nm, which is considered a vibronic transition of the monomer. acs.orgsci-hub.red

As the concentration of methylene blue increases, or upon adsorption onto surfaces, aggregation occurs, leading to the formation of dimers ((MB⁺)₂) and trimers ((MB⁺)₃). cambridge.orgpsu.eduresearchgate.net This aggregation leads to noticeable changes in the absorption spectrum, a phenomenon known as metachromasy. cambridge.orgpsu.edu

Dimers: The formation of dimers results in the appearance of a new absorption band at a shorter wavelength, typically around 610 nm. researchgate.net This blue-shift is characteristic of H-type (face-to-face) dimers. nih.gov Dimer formation is an equilibrium process, and the relative intensities of the monomer and dimer bands are concentration-dependent. ias.ac.in

Trimers: At even higher concentrations, trimers can form, giving rise to a further blue-shifted absorption band, often observed around 570 nm. researchgate.net The formation of trimers can occur concurrently with dimerization. researchgate.net

The aggregation of methylene blue is influenced by factors such as solvent, temperature, and the presence of salts. nih.govijres.org

SpeciesTypical Absorption Maximum (λmax) in Water
Monomer (MB⁺)~664 nm
Dimer ((MB⁺)₂)~610 nm
Trimer ((MB⁺)₃)~570 nm

The electronic absorption spectrum of MB⁺ is highly sensitive to the surrounding solvent and its polarity, a phenomenon known as solvatochromism. ijres.orgresearchgate.net Generally, as the polarity of the solvent increases, a hypsochromic (blue) shift in the absorption maximum is observed. researchgate.net For instance, the λmax of MB⁺ shifts from 664 nm in water to 653 nm in the less polar ethanol (B145695). researchgate.net This shift is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent. researchgate.net The observed hypsochromic shift with increasing solvent polarity is indicative of a π-π* transition. researchgate.net

The solvent can also influence the aggregation behavior of methylene blue. For example, the addition of dimethylsulfoxide (DMSO) to an aqueous solution of MB⁺ can prevent dimerization and lead to an increase in the monomer absorption band. sci-hub.red The nature of the solvent, whether it is a hydrogen bond donor or acceptor, also plays a role in the intensity of the absorption bands. nih.gov

The table below illustrates the solvatochromic effect on the monomer absorption peak of Methylene Blue.

SolventAbsorption Maximum (λmax)
Dioxane650 nm nih.gov
Ethanol653 nm researchgate.net
Methanol (B129727)655 nm researchgate.netnih.gov
Water664 nm acs.orgresearchgate.net
Dimethylsulfoxide (DMSO)665 nm nih.gov

Upon absorption of light, the methylene blue cation is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). vassar.edu Time-resolved spectroscopy techniques are used to measure the lifetimes of these excited states.

The singlet excited state of MB⁺ is short-lived. For instance, when bound to certain polynucleotides, the singlet state has been observed to have a lifetime of 4 picoseconds. rsc.org

The triplet state of methylene blue is significantly longer-lived and plays a crucial role in its photochemical applications. In a degassed water solution, the triplet lifetime of MB⁺ is approximately 79.5 microseconds (μs). spiedigitallibrary.org However, this lifetime is highly dependent on the environment. In an air-saturated aqueous solution, the triplet lifetime drops dramatically to less than 2 μs due to efficient quenching by molecular oxygen. spiedigitallibrary.org Aggregation also drastically affects the excited-state lifetime, with the triplet lifetime being shortened by two to three orders of magnitude in dimers due to static quenching. nih.gov The triplet lifetime is also influenced by the solvent, with a longer lifetime observed in deuterium (B1214612) oxide (D₂O) compared to water (H₂O). researchgate.net

Excited StateConditionLifetime
Singlet (S₁)Bound to poly[d(G-C)]·poly[d(G-C)]4 ps rsc.org
Triplet (T₁)Degassed water79.5 µs spiedigitallibrary.org
Air-saturated water< 2 µs spiedigitallibrary.org
In the presence of H₂O₂65 µs researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the methylene blue molecule, offering a "fingerprint" of its molecular structure.

Raman Spectroscopy: The Raman spectrum of methylene blue exhibits several characteristic peaks. A prominent band around 1625 cm⁻¹ is often used as a representative vibrational mode. rsc.org Other significant bands include those associated with C-H bending (1040 cm⁻¹), C-N symmetric and asymmetric stretching (1180 cm⁻¹ and 1435 cm⁻¹, respectively), and C-C stretching in the aromatic ring (1504 cm⁻¹ and 1620 cm⁻¹). researchgate.net Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for detecting low concentrations of methylene blue, as the signal is significantly enhanced when the molecule is adsorbed on certain metallic nanostructures. rsc.orgresearchgate.net

FTIR Spectroscopy: FTIR spectroscopy is also used to identify the functional groups present in methylene blue and to study its interactions with other materials. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. EPR spectroscopy provides direct evidence for the formation of the this compound radical. rsc.org The technique is particularly useful for investigating the radical-producing properties of methylene blue, especially in the context of photodynamic processes. nih.govfoliamedica.bgfoliamedica.bg

Through the use of "spin-trapping" techniques in conjunction with EPR, the generation of reactive oxygen species (ROS) by photoactivated methylene blue can be detected and quantified. nih.govfoliamedica.bgfoliamedica.bg These studies have confirmed that methylene blue is an effective producer of oxygen radicals upon irradiation. nih.govfoliamedica.bg

Influence of Solvent and Environment on Spectroscopic Signatures

Vibrational Spectroscopy of MB⁺ (FTIR, Raman)

Redox Chemistry and Electrochemistry of MB⁺

The redox properties of the this compound (MB⁺) are central to its function as a redox indicator and in various electrochemical applications. wikipedia.org The molecule's ability to undergo reversible oxidation and reduction underpins its diverse chemical behavior. patsnap.com

The this compound (MB⁺) is a blue-colored, planar, cationic dye that undergoes a reversible redox reaction. nih.govresearchgate.net Under reducing conditions, MB⁺ is converted to its colorless, nonplanar, and electrically neutral form, leucomethylene blue (LMB or 1H). wikipedia.orgnih.govacs.org This transformation is typically a two-electron, one-proton process, particularly in aqueous media. wikipedia.org The standard redox midpoint potential (E₀') for the MB⁺/LMB couple is +0.01 V. wikipedia.org

Conversely, oxidation of LMB, for instance by molecular oxygen, regenerates the blue MB⁺. nih.govrsc.org This reversibility is a key feature of its redox chemistry. researchgate.netrsc.org

In electrochemical oxidation processes, particularly for degradation studies, the mechanism can involve direct and indirect pathways. nih.govacs.org Direct electrochemical oxidation involves the formation of hydroxyl radicals (•OH) from water on the anode surface, which then attack the MB⁺ molecule. nih.govacs.org Indirect oxidation often occurs in the presence of supporting electrolytes like NaCl, where chloride ions are oxidized at the anode to form potent oxidizing species like chlorine and hypochlorite (B82951), which then degrade the dye. nih.govtandfonline.com

In non-aqueous solvents, the electrochemical reduction of MB⁺ clearly proceeds via two distinct monoelectronic charge transfer steps. researchgate.net The first step yields a free radical, and the second electron transfer produces an anion.

MB⁺ + e⁻ ⇌ MB• (Radical)

MB• + e⁻ ⇌ MB⁻ (Anion)

These radical and anion species exhibit significant stability and are considered long-living in certain non-aqueous media, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The stability of these species is influenced by the solvent and the supporting electrolyte used. In specific basic non-aqueous environments, such as potassium hydroxide (B78521) in DMF, the stable chemical formation of the methylene blue radical has been observed and characterized by EPR spectroscopy. researchgate.net Furthermore, the oxidative polymerization of methylene blue is believed to proceed through the formation of a radical cation of the methylene blue dimer. mdpi.com

The electrochemical behavior of MB⁺ is markedly different in aqueous versus non-aqueous environments, largely due to solvent effects on the stability of intermediates and the reaction pathway.

In aqueous solutions , the electrochemical reduction of MB⁺ is typically observed in cyclic voltammetry as a single, quasi-reversible wave. This suggests a rapid two-electron transfer process where the intermediate radical is too short-lived to be detected as a separate step under typical voltammetric conditions. The formal reduction potential is pH-dependent, shifting to more negative values as the pH increases, which is consistent with the involvement of protons in the reaction. acs.org

In non-aqueous solvents like acetonitrile (ACN) or dimethylformamide (DMF), the electro-reduction of MB⁺ shows two distinct, well-defined quasi-reversible or reversible processes in cyclic voltammetry. These correspond to the sequential one-electron transfers that form the stable radical (MB•) and then the anion (MB⁻). researchgate.net The potential of these redox peaks and the stability of the generated species are significantly affected by the choice of solvent and the nature of the supporting electrolyte (e.g., the cation and anion of the salt). For instance, the presence of certain ions can lead to ion-pairing or association with MB⁺, altering its effective concentration and electrochemical response.

PropertyAqueous MediaNon-Aqueous Media
Electron Transfer Appears as a single, fast two-electron process. Two distinct, sequential one-electron transfers.
Intermediates Radical intermediate is short-lived. Radical and anion species can be long-lived and stable.
Cyclic Voltammetry Typically one cathodic and one anodic wave. Two well-defined redox couples are observed.
Influencing Factors pH has a strong influence on the redox potential. acs.orgSolvent and supporting electrolyte nature are highly influential.

Formation and Stability of MB⁺ Radical Cation and Anion Species

Aggregation and Supramolecular Assembly of MB⁺

This compound (MB⁺), like many planar aromatic dyes, exhibits a strong tendency to self-associate in solution, forming dimers, trimers, and larger aggregates. cdnsciencepub.compsu.eduresearchgate.net This aggregation is a critical physicochemical characteristic that influences its spectral properties, electrochemical behavior, and interactions with other molecules and surfaces. cdnsciencepub.comresearchgate.net The primary forces driving this assembly are believed to be van der Waals forces, London dispersion forces, and other short-range interactions between the aromatic rings of the dye molecules. psu.edu

In aqueous solutions, MB⁺ exists in a dynamic equilibrium between its monomeric (MB⁺) and aggregated forms. psu.edu At very low concentrations, the monomeric form predominates, characterized by a distinct absorption peak around 664-665 nm. wikipedia.orgfrontiersin.org As the concentration increases, this peak decreases in intensity while a new, blue-shifted shoulder appears around 605-610 nm, which is characteristic of the formation of H-type dimers, [(MB⁺)₂]. researchgate.netresearchgate.net

The simplest equilibrium is the monomer-dimer association: 2MB⁺ ⇌ (MB⁺)₂

The equilibrium constant for this dimerization (KD) has been the subject of numerous studies, with reported values varying based on experimental conditions. acs.orgnih.gov

Further increases in concentration can lead to the formation of trimers [(MB⁺)₃] and even higher-order aggregates like tetramers. researchgate.netacs.orgacs.org The formation of trimers can occur through the reaction of a dimer with a monomer. researchgate.net Spectroscopic analysis has identified absorption peaks corresponding to trimers at approximately 585 nm. researchgate.net The existence of these higher-order species makes the complete modeling of MB⁺ aggregation complex, with multiple equilibria occurring simultaneously. researchgate.netacs.orgacs.org

EquilibriumDescriptionReported Equilibrium Constant (K)Reference
2MB⁺ ⇌ (MB⁺)₂Monomer-DimerKD = 2380 M⁻¹ researchgate.net
3MB⁺ ⇌ (MB⁺)₃Monomer-Trimer- researchgate.net
4MB⁺ ↔ (MB⁺)₄Monomer-Tetramer- acs.orgnih.gov

Note: The values of equilibrium constants can vary significantly depending on temperature, ionic strength, and the analytical method used.

The extent of MB⁺ aggregation is highly sensitive to several environmental factors.

Concentration: As established, increasing the concentration of MB⁺ directly promotes the formation of dimers and higher aggregates, shifting the equilibrium away from the monomeric form. cdnsciencepub.comresearchgate.netresearchgate.net This is a direct consequence of the law of mass action governing the self-association equilibria.

Ionic Strength: The addition of inert salts, such as NaCl, significantly enhances the aggregation of MB⁺. researchgate.netacs.orgresearchgate.net The increased ionic strength of the solution helps to screen the electrostatic repulsion between the positively charged MB⁺ cations, thereby facilitating their close approach and stacking into aggregates. cdnsciencepub.comresearchgate.net This effect is conspicuous even at low salt concentrations and leads to an increase in the content of dimers and higher aggregates. researchgate.netacs.org Studies have shown that adding salt sharply reduces the diffusivity of the dye, which is consistent with the formation of larger aggregate species. cdnsciencepub.comresearchgate.net

π-π Stacking Interactions in MB⁺ Aggregates

The planar aromatic nature of the this compound (MB⁺) facilitates significant π-π stacking interactions, leading to the formation of aggregates, particularly in aqueous solutions and the solid state. These interactions are a dominant force in the supramolecular assembly of MB⁺.

In the crystalline state, MB⁺ cations often arrange in an antiparallel fashion, maximizing the overlap of their π-systems. chemrj.orgresearchgate.netnih.gov This stacking leads to the formation of columnar structures. The mean interplanar distances between stacked MB⁺ molecules have been observed to be approximately 3.326 Å and 3.550 Å in different crystalline forms, indicative of strong π-π interactions. researchgate.netnih.gov In a tetrachloridocobaltate(II) complex, the planar MB⁺ cations stack in an antiparallel mode with an average interplanar distance of 3.482 Å. chemrj.org

The strength of these interactions is influenced by the surrounding environment, including the presence of counter-ions and solvent molecules. researchgate.netnih.gov Hirshfeld surface analysis reveals that C-C contacts, which are indicative of π-π stacking, contribute significantly to the total intermolecular interactions in MB⁺ crystals. chemrj.org For instance, in the tetrachloridocobaltate(II) complex, the percentage contribution of C-C intercationic contacts to the total Hirshfeld surface is around 8%. chemrj.org The intermolecular interaction energy between two adjacent MB⁺ cations has been calculated to be as high as -87.7 kJ/mol, with the stacking interaction energy being a major component. chemrj.org

The aggregation of MB⁺ in solution, often observed as dimerization, is also driven by π-π stacking and has a notable effect on its photophysical properties. nih.gov The formation of these aggregates can be influenced by the concentration of the dye. nih.gov

Interactive Data Table: Stacking and Interaction Parameters of MB⁺
Parameter Value Compound Source
Mean Interplanar Distance 3.326 (4) Å C₁₆H₁₈N₃S⁺·Cl⁻·2H₂O researchgate.netnih.gov
Mean Interplanar Distance 3.550 (3) Å C₁₆H₁₈N₃S⁺·HSO₄⁻ researchgate.netnih.gov
Average Interplanar Distance 3.482 Å [MB]⁺₂[CoCl₄]²⁻ chemrj.org
Intermolecular Interaction Energy -87.7 kJ/mol Two MB(A) cations chemrj.org
Stacking Interaction Energy -53.5 kJ/mol Cation pair chemrj.org
Stacking Interaction Energy -43.5 kJ/mol Another cation pair chemrj.org
C-C Contact Contribution (Hirshfeld) 7.9% [MB(A)]⁺ chemrj.org
C-C Contact Contribution (Hirshfeld) 8.1% [MB(B)]⁺ chemrj.org

Hydrogen Bonding Networks Involving MB⁺

The this compound can participate in hydrogen bonding, acting as both a donor and an acceptor, which plays a crucial role in the stabilization of its crystal structures. researchgate.netnih.gov The presence of water molecules in hydrated crystalline forms of MB⁺ is particularly important for the formation of extensive hydrogen bond networks. researchgate.netnih.govmdpi.com

In the dihydrate form of methylene blue chloride (C₁₆H₁₈N₃S⁺·Cl⁻·2H₂O), water molecules facilitate a network of hydrogen bonds where MB⁺ is involved as both a donor, through its aromatic and aliphatic C-H bonds, and as an acceptor, via the lone pair of the central nitrogen atom. researchgate.netnih.gov The N···O distance in one such hydrogen bond is reported to be 2.936 (4) Å. researchgate.net In another study involving a cyanometallate salt, water molecules stabilize the aromatic nitrogen lone pair through hydrogen bonding, with H···N distances of 2.197(16) Å and 2.224(15) Å. mdpi.com

The nature of the counter-ion significantly influences the hydrogen bonding patterns. For instance, in the bisulfite form (C₁₆H₁₈N₃S⁺·HSO₄⁻), the absence of water molecules and the self-interaction of the anions limit the formation of classical hydrogen bonds involving MB⁺. researchgate.netnih.gov Hirshfeld surface analysis has shown that H···H contacts make the most substantial contribution to intermolecular interactions in some MB⁺ salts, accounting for as much as 46.7% and 46.8% for crystallographically distinct MB⁺ cations. chemrj.org

The ability of MB⁺ to form hydrogen bonds is also a factor in its interaction with various materials. For example, its adsorption onto certain surfaces can be mediated by hydrogen bonding in conjunction with other interactions like π-π stacking. mdpi.com

Coordination Chemistry and Ligand Behavior of MB⁺

The this compound possesses potential donor atoms, primarily the nitrogen and sulfur atoms in its tricyclic ring system, which could allow it to act as a ligand in coordination complexes with metal ions. chemrj.org However, its coordination behavior is not straightforward.

Investigation of MB⁺ as a Ligand with Metal Ions

Experimental and theoretical studies have shown that MB⁺ is generally a poor ligand. researchgate.net Density functional theory (DFT) calculations suggest that MB⁺ can only form complexes by coordinating to metal ions through the nitrogen atom of the phenothiazine (B1677639) ring. researchgate.net Coordination through the sulfur atom is not favored; instead, the sulfur atom interaction tends to result in electrostatic bonding where MB⁺ acts as a counter-ion. researchgate.net

Despite its weak ligand properties, coordination of MB⁺ to metal centers has been observed. For instance, MB⁺ has been shown to coordinate to Cu(I) and Ag(I) through the nitrogen atom of the central ring. chemrj.orgnih.gov The formation of these complexes can be influenced by external factors, such as the solvent effect. researchgate.net In many cases, MB⁺ acts as a counter-cation to complex metal anions, such as [CoCl₄]²⁻, [AuCl₂]⁻, and [Fe(CN)₅NO]²⁻, without direct coordination to the metal center. chemrj.orgmdpi.comnih.gov The large size of the MB⁺ cation allows it to effectively stabilize these complex anions. goldschmidtabstracts.info

Structural Characterization of Metal-MB⁺ Complexes via X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in elucidating the structural details of compounds containing MB⁺ and metal ions. These studies have confirmed the coordination of MB⁺ to metal ions in some instances and its role as a counter-ion in others.

In the isostructural trigonal-planar complexes MBMCl₂ (where M = Cu(I), Ag(I)), X-ray crystallography revealed that the MB⁺ cation acts as a ligand, coordinating to the metal center. nih.gov Conversely, in the case of the gold(I) derivative with the same formula, the structure consists of separate MB⁺ cations and AuCl₂⁻ anions, with no direct N-Au bond. nih.gov

Electronic Structure and Bonding in MB⁺-Metal Adducts

The electronic structure of MB⁺ helps to explain its behavior as a ligand. A qualitative molecular orbital (MO) diagram indicates that the in-plane lone pair of the phenothiazine ring's nitrogen atom is significantly lower in energy than the frontier molecular orbitals, which accounts for its weakness as a donor. researchgate.net The lowest unoccupied molecular orbital (LUMO) is a π* level, which suggests a preference for the nitrogen atom to be reduced. researchgate.net

DFT calculations have been employed to study the bonding in MB⁺-metal complexes. For Cu(I) and Ag(I) complexes, while gas-phase calculations failed to reproduce the experimentally observed structures, solid-state calculations using the CRYSTAL program successfully modeled the trigonal-planar building block for the copper complex. nih.gov These calculations highlighted the importance of dispersion interactions, arising from the compact π-stacking of the MB⁺ ligands, in stabilizing the unprecedented metal coordination. nih.gov The Gibbs free energy calculations for the formation of complexes with Group 11 and 12 transition metals indicated that the reactions are generally unfavorable in a solvent environment, with the copper complex being the most accessible. researchgate.net

Photophysical and Photochemical Mechanisms of Methylene Blue Cation

Photosensitization Pathways

The excited triplet state of Methylene (B1212753) Blue (³MB⁺*) is a potent chemical species that can relax to its ground state through two principal photochemical pathways, historically classified as Type I and Type II mechanisms. rsc.orgbioone.org These pathways are competitive and involve interaction with surrounding molecules, leading to the generation of reactive species.

The Type I pathway is characterized by electron or hydrogen atom transfer reactions between the excited triplet state of MB⁺ and a substrate molecule. bioone.orgresearchgate.net In this mechanism, ³MB⁺* can act as either an oxidant or a reductant. It can abstract an electron or hydrogen atom from a nearby biological molecule or solvent, leading to the formation of a semi-reduced Methylene Blue radical (MB•) and a substrate radical. researchgate.netscispace.com Conversely, it can donate an electron to a suitable acceptor, resulting in a semi-oxidized Methylene Blue radical cation (MB²⁺•). scispace.com

These initial radical species can further react with molecular oxygen (O₂) to produce various reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and, subsequently, hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com The formation of these radicals is a key feature of the Type I mechanism, which can be initiated when MB⁺ is bound to substrates like proteins, lipids, or DNA. rsc.orgresearchgate.net

The Type II pathway involves the direct transfer of energy from the excited triplet state of the photosensitizer (³MB⁺*) to ground-state molecular oxygen (³O₂), which is naturally a triplet. rsc.orgbioone.org This energy transfer process, which is spin-allowed, results in the return of MB⁺ to its ground state and the excitation of oxygen to its highly reactive singlet state (¹O₂). rsc.orgmdpi.com

Methylene Blue is recognized as an efficient generator of singlet oxygen, with a reported quantum yield (ΦΔ) of approximately 0.5 in aqueous solutions. bioone.orgmdpi.com Singlet oxygen is a potent, non-radical oxidizing agent and a major cytotoxic species in many applications of MB⁺. bioone.org The Type II process is often considered the dominant mechanism in well-oxygenated, homogeneous solutions where MB⁺ exists primarily as a monomer. rsc.orgmdpi.com

The balance between the Type I and Type II pathways is not fixed and can be significantly influenced by the local microenvironment of the MB⁺ cation. scispace.commdpi.com Factors such as the concentration of the dye, the nature of the solvent, the presence of binding sites, and the local oxygen concentration play crucial roles.

Adsorption onto surfaces or encapsulation within matrices can alter the photochemical behavior of MB⁺. mdpi.com For instance, in aqueous solutions, MB⁺ tends to form dimers and higher-order aggregates at increased concentrations. scispace.commdpi.com This aggregation often favors the Type I mechanism, as the excited state of the dimer is typically too short-lived to efficiently transfer energy to oxygen, instead favoring electron transfer pathways. rsc.orgscispace.com

The interaction with charged interfaces, such as anionic micelles like sodium dodecyl sulfate (B86663) (SDS), provides a clear example of this modulation. At low SDS concentrations, MB⁺ molecules are forced into close proximity on the micelle surface, promoting dimerization and shifting the photochemical mechanism towards Type I, which generates semi-reduced and semi-oxidized radicals. scispace.comrsc.org Conversely, at high SDS concentrations where there is an excess of micelles, MB⁺ molecules are isolated as monomers within the micellar environment, which favors the Type II pathway and the generation of singlet oxygen. scispace.comrsc.org

ConditionPredominant MB⁺ SpeciesFavored PathwayPrimary Product(s)
High MB⁺ Concentration / Aggregation Dimers / AggregatesType IMB•, MB²⁺•, •O₂⁻, •OH
Low MB⁺ Concentration / Monomeric MonomersType IISinglet Oxygen (¹O₂)
Low SDS Micelle Concentration Dimers (on micelle surface)Type ISemi-reduced/oxidized MB⁺ radicals
High SDS Micelle Concentration Monomers (isolated in micelles)Type IISinglet Oxygen (¹O₂)

This table summarizes the influence of the microenvironment on the photosensitization pathway of Methylene Blue cation.

Type II (Energy Transfer) Mechanisms and Singlet Oxygen Generation

Photoredox Catalysis and Charge Transfer Processes Involving MB⁺

Beyond its role as a photosensitizer, Methylene Blue is an effective photoredox catalyst, utilizing visible light to drive chemical reactions. frontiersin.orgnih.gov In photoredox catalysis, the excited state of the catalyst (MB⁺*) can engage in either an oxidative or a reductive quenching cycle. beilstein-journals.org

Upon excitation with visible light, MB⁺ is promoted to its excited state, which is both a stronger oxidant and a stronger reductant than its ground state. frontiersin.orgbeilstein-journals.org

Reductive Quenching Cycle: The excited MB⁺* can accept an electron from a donor molecule, forming the Methylene Blue radical (MB•). This radical can then donate an electron to a substrate to complete the catalytic cycle, regenerating the ground-state MB⁺.

Oxidative Quenching Cycle: Alternatively, the excited MB⁺* can donate an electron to an acceptor, forming a radical cation (Dye•⁺). rsc.org

This dual reactivity allows MB⁺ to facilitate a variety of organic transformations through single-electron transfer (SET) and energy transfer (EnT) mechanisms. frontiersin.orgnih.gov It has been successfully employed as a low-cost, non-metallic cationic dye catalyst in reactions such as the synthesis of various heterocyclic scaffolds. frontiersin.orgresearchgate.net The process is highly efficient, often proceeding rapidly under mild conditions in aqueous solvents, highlighting its utility in green chemistry. nih.gov

Photodegradation Mechanisms of MB⁺

The photodegradation of Methylene Blue itself is an important process, particularly in the context of environmental remediation. This degradation is primarily mediated by the same reactive species it helps to generate.

The breakdown of the MB⁺ molecule is driven by attack from highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and singlet oxygen (¹O₂). mdpi.commdpi.comresearchgate.net These species are typically generated on the surface of a semiconductor photocatalyst (like ZnO or CeO₂) or through the photosensitization process itself. mdpi.comorientjchem.org

The degradation process is complex and proceeds through several steps:

Demethylation: The initial attack often occurs at the dimethylamino groups, leading to the sequential removal of methyl groups and the formation of intermediates such as Azure B, Azure A, and Azure C. mdpi.com Computational studies have shown that demethylation by hydroxyl radicals is an energetically favorable process. mdpi.com

Ring Cleavage: The central aromatic ring (the phenothiazine (B1677639) core) and subsequently the side aromatic rings are broken down by the persistent attack of ROS. mdpi.com This step is responsible for the loss of color, as the chromophoric structure of the dye is destroyed.

Mineralization: The smaller organic fragments produced from ring cleavage are further oxidized into simple, non-toxic inorganic species, such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺). mdpi.com

Scavenger experiments are commonly used to identify the dominant ROS in the degradation process. By adding specific chemical scavengers that selectively consume a particular ROS, researchers can observe the impact on the degradation rate. orientjchem.orgacs.org For example, tert-butanol (B103910) is often used to scavenge •OH, while p-benzoquinone scavenges •O₂⁻. acs.org Such studies have confirmed that both •OH and •O₂⁻ are key species in the photocatalytic degradation of MB⁺. mdpi.comacs.org

ScavengerTarget Reactive SpeciesEffect on MB⁺ Degradation
tert-Butanol (t-ButOH) Hydroxyl Radical (•OH)Significant inhibition
p-Benzoquinone (BZQ) Superoxide Radical (•O₂⁻)Significant inhibition
Ammonium Oxalate Hole (h⁺)Inhibition
Disodium EDTA Hole (h⁺)Inhibition

This table presents findings from typical scavenger experiments, demonstrating the role of different reactive species in the photodegradation of this compound. mdpi.comorientjchem.orgacs.org

Demethylation Pathways and Intermediates Formation

The photocatalytic degradation of the Methylene Blue (MB) cation is a complex process initiated by the stepwise removal of its methyl groups, a process known as N-demethylation. psu.edu This is widely considered the primary and initial stage of its breakdown. psu.eduresearchgate.net The bonds connecting the nitrogen atoms to the methyl groups (N–CH₃) possess the lowest bond energy within the MB molecule, making them the most susceptible to initial oxidative attack. royalsocietypublishing.org This sequential demethylation leads to a noticeable color change in the solution, often observed as a blue shift in the absorption spectrum, and results in the formation of several key intermediates. psu.edu

The degradation process is primarily driven by highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are potent oxidizing agents. mdpi.commdpi.com These radicals attack the electron-rich sites of the MB cation, leading to the cleavage of the N-CH₃ bonds. mdpi.com The process unfolds sequentially, transforming Methylene Blue into a series of demethylated derivatives.

The primary intermediates formed during this process are:

Azure B: The first intermediate, formed by the removal of one methyl group. mdpi.com

Azure A: Formed by the removal of a second methyl group. mdpi.com

Azure C: Formed by the removal of a third methyl group. mdpi.com

Thionine: The final demethylated phenothiazine structure, resulting from the removal of all four methyl groups. mdpi.comdntb.gov.ua

Theoretical studies using Density Functional Theory (DFT) have explored plausible reaction pathways for this demethylation. One proposed pathway involves hydroxyl species (•OH or OH⁻), where a hydroxyl radical initiates the process, leading to the formation of methanol (B129727) (CH₃OH) and Azure B. mdpi.com Another pathway suggests the involvement of hydrogen cations (H⁺), which can also facilitate the breaking of the N-C bond. mdpi.com Following demethylation, these intermediates undergo further degradation through the cleavage of the central aromatic ring, eventually leading to complete mineralization into inorganic products such as CO₂, H₂O, NH₄⁺, and SO₄²⁻. mdpi.commdpi.com

Table 1: Key Intermediates in this compound Demethylation

IntermediateDescription
Methylene BlueParent Cation
Azure BMono-demethylated Methylene Blue
Azure ADi-demethylated Methylene Blue
Azure CTri-demethylated Methylene Blue
ThionineFully demethylated Methylene Blue

Influence of Photocatalyst and Irradiation Conditions

The efficiency and rate of this compound degradation are significantly dependent on the choice of photocatalyst and the specific irradiation conditions employed.

Influence of Photocatalyst: The nature of the semiconductor photocatalyst plays a critical role. Different materials exhibit varying levels of activity due to differences in their crystal structure, surface area, band gap energy, and ability to generate reactive oxygen species.

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst for MB degradation. Its photocatalytic efficiency is influenced by its crystalline phase. Degussa P25, a mixture of anatase and rutile phases, has been shown to be more effective than pure anatase or rutile, achieving 81.4% degradation in 100 minutes under UV irradiation. up.ac.za This enhanced activity is often attributed to the synergistic effect between the two phases, which promotes charge separation and reduces electron-hole recombination. The degradation rate generally decreases as the initial dye concentration increases. up.ac.za

Zinc Oxide (ZnO): ZnO nanoparticles, often doped with other elements like Indium (In), are also effective. An In/ZnO nanocomposite has demonstrated the ability to oxidize 100% of Methylene Blue within 30 minutes under visible light. oatext.com The photocatalytic activity increases with the amount of indium doping up to an optimal percentage (0.6 wt%). oatext.com

Complex Oxides: Perovskite-type oxides like manganese titanate (MnTiO₃) and iron titanate (Fe₂TiO₅) are effective under sunlight or visible light. royalsocietypublishing.orgnih.gov Fe₂TiO₅ nanoparticles show strong absorption in the visible light region and exhibit high degradation efficiency, particularly in alkaline conditions which facilitate the formation of hydroxyl radicals. royalsocietypublishing.org MnTiO₃ has also been shown to be a good photocatalyst under sunlight. nih.gov

Composite Materials: Combining photocatalysts with adsorbent materials can enhance degradation. A silver-kaolinite-titanium dioxide (Ag-K-T) composite leverages the adsorbent properties of kaolinite (B1170537) to concentrate the dye molecules on the catalyst surface, leading to greater degradation efficiency under visible light.

Influence of Irradiation Conditions: The characteristics of the light source are fundamental to the photocatalytic process.

Irradiation Time: The extent of degradation is directly proportional to the irradiation time. mdpi.com Typically, the concentration of Methylene Blue decreases steadily as the reaction time increases, eventually plateauing as the dye is consumed. mdpi.com

Light Source and Wavelength: The rate of photodegradation is affected by the light's wavelength and the type of source (e.g., UV-A, UV-C, natural sunlight). nih.gov The degradation of MB is often more efficient under natural sunlight compared to artificial UV lamps. nih.gov Some studies have found that lower wavelength UV-C radiation can lead to significantly higher degradation compared to UV-A. nih.gov

Table 2: Influence of Photocatalyst and Irradiation Conditions on this compound Degradation

ParameterConditionObservationCitation
Photocatalyst TiO₂ (Degussa P25)81.4% degradation in 100 min (UV). Outperforms pure anatase or rutile. up.ac.za
0.6 wt% In/ZnO100% degradation in 30 min (Visible Light). oatext.com
Fe₂TiO₅High efficiency under natural sunlight, especially in alkaline pH. royalsocietypublishing.org
Ag-K-T Composite~100% degradation in 70 min at pH 7.5.
MnTiO₃70% degradation after 240 min under sunlight. nih.gov
Irradiation TimeDegradation increases with irradiation time. mdpi.com
Light SourceDegradation efficiency can be higher with sunlight than artificial UV. UV-C can be more effective than UV-A. nih.gov
pHAlkaline pH (e.g., 11) often enhances degradation for catalysts like TiO₂ and Fe₂TiO₅. up.ac.zaroyalsocietypublishing.org
Catalyst LoadingEfficiency increases up to an optimum loading, then may decrease due to light scattering. oatext.com
Initial ConcentrationDegradation rate generally decreases as initial dye concentration increases. up.ac.zaroyalsocietypublishing.org

Adsorption and Interaction Mechanisms of Methylene Blue Cation with Diverse Materials

Adsorption Kinetics and Rate-Limiting Steps

The investigation of adsorption kinetics is essential for determining the rate at which methylene (B1212753) blue is removed from a solution and for understanding the controlling mechanisms of the adsorption process. Several kinetic models are employed to analyze the experimental data.

The pseudo-first-order and pseudo-second-order kinetic models are the most frequently used models to describe the adsorption of methylene blue.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the Lagergren pseudo-first-order equation is expressed as:

Generated code

where:

qe (mg/g) is the amount of methylene blue adsorbed at equilibrium.

qt (mg/g) is the amount of methylene blue adsorbed at time t (min).

k1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption. dergipark.org.tr

The pseudo-second-order model is based on the assumption that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. rsc.org The linear form of the pseudo-second-order equation is:

Generated code

where:

k2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption. mdpi.com

Numerous studies have shown that the adsorption of methylene blue onto various adsorbents is often better described by the pseudo-second-order kinetic model, as indicated by higher correlation coefficients (R²) values. rsc.orgekb.egicontrolpollution.comicontrolpollution.combohrium.comaaru.edu.jo This suggests that chemisorption is a significant part of the adsorption process. rsc.orgicontrolpollution.commdpi.com For instance, the adsorption of methylene blue onto activated carbon from various sources, such as cassava stem and groundnut shells, has been found to follow the pseudo-second-order model. bohrium.commdpi.com Similarly, studies on adsorbents like modified polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers, titanate nanotubes, and Vigna Trilobata pod have also reported a better fit with the pseudo-second-order model. ekb.egicontrolpollution.comathensjournals.gr

Interactive Data Table: Kinetic Model Parameters for Methylene Blue Adsorption
AdsorbentKinetic Modelqe (mg/g)k1 (min⁻¹)k2 (g/mg·min)Reference
Activated Cassava StemPseudo-Second-Order384.61-->0.9 mdpi.com
Modified PET NanofibersPseudo-Second-Order--->0.98 ekb.eg
Mg@FAPseudo-Second-Order14.34--- mdpi.com
Calcined Titanate NanotubesPseudo-Second-Order95.24-2.87x10⁻³0.99832 athensjournals.gr
As-prepared Titanate NanotubesPseudo-Second-Order48.45-3.88x10⁻³0.99628 athensjournals.gr
Vigna Trilobata podPseudo-Second-Order---≥0.99 icontrolpollution.comicontrolpollution.com
Carbon NanotubesPseudo-Second-Order---- bohrium.com
Modified Groundnut Shell Activated CarbonPseudo-Second-Order---- bohrium.com

To understand the diffusion mechanism, the intraparticle diffusion model, proposed by Weber and Morris, is often applied. The equation for this model is:

Generated code

where:

kid (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.

C (mg/g) is the intercept, which is related to the thickness of the boundary layer. athensjournals.grmdpi.com

If the plot of qt versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. athensjournals.gr However, in many cases, the plot shows multi-linear stages, and the line does not pass through the origin (C ≠ 0). mdpi.comathensjournals.gr This indicates that the adsorption process is not solely controlled by intraparticle diffusion but also involves other mechanisms, such as film diffusion or boundary layer diffusion. ekb.egathensjournals.grrsc.org

The first, sharper portion of the plot often represents the instantaneous adsorption on the external surface, also known as film diffusion. rsc.org The subsequent, slower portion is attributed to intraparticle diffusion, where the methylene blue molecules diffuse into the pores of the adsorbent. The intercept 'C' provides an indication of the boundary layer effect; a larger intercept suggests a greater contribution of the surface sorption in the rate-determining step. athensjournals.grnih.govjocpr.com For example, in the adsorption of methylene blue onto modified PET nanofibers, it was concluded that surface adsorption and intraparticle diffusion occurred concurrently. ekb.eg Similarly, the adsorption on titanate nanotubes and Mg@FA was found to be a two-stage process involving surface diffusion and intraparticle diffusion. mdpi.comathensjournals.gr

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Adsorption Isotherms and Capacity Studies

Adsorption isotherms are fundamental for describing the equilibrium relationship between the concentration of methylene blue in the solution and the amount adsorbed onto the solid phase at a constant temperature.

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir isotherm is:

Generated code

where:

Ce (mg/L) is the equilibrium concentration of methylene blue in the solution.

qe (mg/g) is the amount of methylene blue adsorbed at equilibrium.

qm (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption. analis.com.my

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. analis.com.my The linear form of the Freundlich isotherm is:

Generated code

where:

KF ((mg/g)(L/mg)^(1/n)) is the Freundlich constant, indicative of the adsorption capacity.

1/n is the Freundlich intensity parameter, which indicates the favorability of adsorption. If 1/n < 1, the adsorption is favorable. rsc.org

The choice between the Langmuir and Freundlich models depends on the specific adsorbent-adsorbate system. For instance, the adsorption of methylene blue on activated cassava stem and titanate nanotubes was found to fit the Langmuir model well, suggesting monolayer adsorption. mdpi.comathensjournals.gr In contrast, studies on modified sphagnum moss and pumice showed a better fit with the Freundlich model. dergipark.org.trmdpi.com In some cases, both models can adequately describe the adsorption process. bohrium.comacs.orgcore.ac.uk

Interactive Data Table: Langmuir and Freundlich Isotherm Parameters for Methylene Blue Adsorption
AdsorbentIsotherm Modelqm (mg/g)KL (L/mg)KF ((mg/g)(L/mg)¹/ⁿ)1/nReference
Activated Cassava StemLangmuir384.61--->0.9 mdpi.com
PANILangmuir19.67---0.98 acs.org
PPYLangmuir19.96---0.98 acs.org
Carbon NanotubesLangmuir----- bohrium.com
Modified Groundnut Shell Activated CarbonLangmuir65.49--->0.98 bohrium.com
Snail Shell PowderLangmuir----- aip.org
Modified Sphagnum MossFreundlich----- mdpi.com
TiO₂@ASFreundlich---<10.9788 rsc.orgrsc.org
PumiceFreundlich--6.430.8780.993 dergipark.org.tr
Fly AshFreundlich----- uky.edu

In some systems, particularly at higher concentrations, methylene blue can exhibit multilayer adsorption. rsc.org The Freundlich isotherm, which does not assume a monolayer, can often describe such systems. rsc.org The aggregation or self-association of dye molecules in aqueous solutions can also influence the adsorption process. semanticscholar.org Methylene blue has been reported to form dimers and higher-order aggregates depending on its concentration. semanticscholar.org This aggregation can occur both in the solution and on the adsorbent surface, potentially leading to multilayer formation. semanticscholar.orgresearchgate.net The BET (Brunauer-Emmett-Teller) isotherm model is more appropriate for describing multilayer adsorption. semanticscholar.org

Langmuir and Freundlich Adsorption Models

Thermodynamic Analysis of Adsorption

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity, thermal nature, and randomness of the adsorption process. These parameters are calculated using the following equations:

Generated code

ln(Kc) = ΔS°/R - ΔH°/(RT)

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Enthalpy, Entropy, and Gibbs Free Energy Changes

The thermodynamic feasibility and the nature of the adsorption process of methylene blue cation onto different adsorbents are evaluated through key parameters: enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°).

The enthalpy change (ΔH°) provides insight into the heat of adsorption, indicating whether the process is exothermic (releases heat) or endothermic (requires heat). A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. For instance, the adsorption of MB onto magnesium-modified fly ash (Mg@FA) was found to be endothermic with a ΔH° of +36.41429 kJ/mol. mdpi.com Similarly, studies on activated carbon derived from palm kernel shells and illitic clay also reported positive enthalpy changes, suggesting endothermic adsorption. scienceworldjournal.orgarabjchem.org Conversely, a negative ΔH° indicates an exothermic process, as seen in the adsorption of MB onto Yemeni palm-date stones, with a ΔH° of -37.031 J/mole. aaru.edu.jo

The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in disorder. The adsorption of MB on Mg@FA showed a positive ΔS° of 125.08455 kJ/(mol·K), indicating increased randomness at the interface. mdpi.com A study on palm kernel shell-based activated carbon also reported a significant positive mean entropy value of 138.08±21.21 J/mol·K, further supporting the idea of increased disorder during the adsorption process. scienceworldjournal.org

The Gibbs free energy change (ΔG°) is the fundamental indicator of the spontaneity of the adsorption process. A negative ΔG° value confirms that the adsorption is spontaneous and thermodynamically feasible. For the adsorption of MB onto various materials like activated carbon and Mg@FA, negative ΔG° values have been consistently reported. mdpi.comscienceworldjournal.orgnih.gov The magnitude of ΔG° can also provide clues about the nature of adsorption; values between -20 and 0 kJ/mol are typically associated with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption.

Table 1: Thermodynamic Parameters for Methylene Blue Adsorption on Various Adsorbents

Adsorbent Material ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° (kJ/mol) Temperature (K) Source
Magnesium-Modified Fly Ash 36.414 125.085 Negative 298, 303, 308 mdpi.com
Palm Kernel Shell Activated Carbon 32.09 (mean) 138.08 (mean) Negative (mean -14.49) Not specified scienceworldjournal.org
Illitic Clay 6.5 Not specified Between -9.25 and +7.44 293.15 - 323.15 arabjchem.org
Yemeni Palm-Date Stones -37.031 Not specified -1470 to 2791 J/mole 303, 318, 328, 338 aaru.edu.jo
Durian Peel Waste 10.26 58 Negative 303 - 323 iwaponline.com
Rice Husks Activated Carbon Not specified Not specified -6.291 to -9.197 293 - 313

Note: The values presented are as reported in the respective studies and may have been determined under different experimental conditions.

Spontaneity and Energy Characteristics of Adsorption

The spontaneity of the adsorption of this compound is consistently demonstrated by negative Gibbs free energy (ΔG°) values across a range of adsorbent materials. mdpi.comscienceworldjournal.orgnih.govimist.ma This indicates that the process is feasible and occurs without the need for external energy input. The ΔG° values tend to become more negative as the temperature increases, suggesting that higher temperatures favor the adsorption process, which is characteristic of an endothermic reaction. scienceworldjournal.orgnih.gov

The energy characteristics of the adsorption can be further understood by examining the activation energy (Ea). A positive Ea value points to an endothermic adsorption process. For example, the adsorption of MB onto palm kernel shell-based activated carbon showed positive Ea values ranging from 24.03 to 38.58 kJ/mol, which falls within the range for chemisorption. scienceworldjournal.org Similarly, the adsorption on rice husk-derived activated carbon had an activation energy of 26.248 kJ/mol, indicating a spontaneous and physical adsorption process. researchgate.net

The nature of the adsorption can be classified as either physisorption or chemisorption. Physisorption is characterized by weak van der Waals forces, while chemisorption involves the formation of chemical bonds between the adsorbate and the adsorbent surface. The magnitude of the enthalpy change (ΔH°) is often used as an indicator; values below 40 kJ/mol are generally considered to be indicative of physisorption, while higher values suggest chemisorption. However, some studies have shown that even with a ΔH° value around 32 kJ/mol, the process can be classified as chemisorption based on other factors like the activation energy. scienceworldjournal.org The adsorption of MB onto durian peel waste, for instance, is dominated by physical interactions, including hydrogen bonding. iwaponline.com

Elucidation of Adsorption Mechanisms

The removal of this compound from aqueous solutions by various adsorbents is governed by a combination of interaction mechanisms. Understanding these mechanisms is key to designing more efficient and selective adsorbents.

Electrostatic Interactions

Electrostatic attraction is a primary driving force for the adsorption of the positively charged this compound onto negatively charged adsorbent surfaces. researchgate.netnih.gov The surface charge of the adsorbent is often pH-dependent. At a pH above the adsorbent's point of zero charge (pzc), the surface becomes negatively charged, facilitating the attraction of cationic dyes like MB. mdpi.comnih.gov For example, with magnesium-modified fly ash, which has a negative surface charge at pH values between 5 and 11, electrostatic attraction plays a significant role in MB adsorption. mdpi.com Similarly, studies on graphene oxide and modified sphagnum moss have highlighted the importance of electrostatic interactions. nih.govmdpi.com The adsorption capacity of MB on 4-hydroxyindole-formaldehyde/NaOH aerogel significantly increases as the pH rises from 7 to 10, which is attributed to the deprotonation of hydroxyl groups, leading to enhanced electrostatic attraction. rsc.org Research on lignin-based adsorbents has quantified the contribution of electrostatic interactions to be around 38% of the total adsorption. nih.govacs.org

π-π Interactions and Cation-π Bonding

The aromatic structure of the methylene blue molecule allows for π-π stacking interactions with the aromatic frameworks of many carbonaceous adsorbents, such as activated carbon and graphene oxide. researchgate.netdoaj.org This type of interaction involves the attraction between the electron-rich π systems of the adsorbent and the MB cation.

Cation-π interactions, a noncovalent molecular interaction between a cation and a π-system, also contribute to the adsorption process. The positively charged nitrogen atom in the this compound can interact with the electron-rich regions of the adsorbent's surface. rsc.org The synergistic effects of cation-π induced electrostatic interaction, standard electrostatic interaction, and π-π interaction have been observed in the adsorption of MB onto novel aerogels. rsc.org However, it is noteworthy that some studies on lignin-based adsorbents have indicated a negligible role of π-π interactions in the adsorption of MB. nih.govacs.org Similarly, research on hydrochars derived from agricultural residues suggested that electrostatic attraction was the major adsorption mechanism, with insignificant contributions from π-π interactions. bohrium.com

Hydrogen Bonding Contributions

Hydrogen bonding is another significant mechanism contributing to the adsorption of methylene blue. This occurs when the nitrogen atoms in the MB molecule form hydrogen bonds with hydrogen-donating functional groups (like hydroxyl groups) present on the surface of the adsorbent. researchgate.net The presence of oxygen-containing functional groups on materials like activated carbon, magnesium-modified fly ash, and durian peel waste facilitates hydrogen bonding with MB. mdpi.comiwaponline.comresearchgate.net For instance, in the adsorption of MB by magnesium-modified fly ash, the weakening of the hydroxyl vibration peak after adsorption indicates the formation of hydrogen bonds. mdpi.com A study on lignin (B12514952) quantitatively determined that hydrogen bonding accounted for approximately 61% of the total adsorption. nih.govacs.org The adsorption of MB onto sulfonated polystyrene also involves hydrogen bonding interactions, particularly at lower pH values.

Pore Filling and Surface Diffusion

The physical structure of the adsorbent, particularly its porosity, plays a crucial role in the adsorption process through pore filling and surface diffusion. Adsorbents with high surface area and well-developed pore structures, such as activated carbon, provide ample sites for MB molecules to be trapped. researchgate.net The adsorption process often involves the diffusion of MB molecules from the bulk solution to the exterior surface of the adsorbent, followed by intraparticle diffusion into the pores. mdpi.comtci-thaijo.org

Cation Exchange Phenomena

Cation exchange is a significant mechanism in the adsorption of the cationic dye Methylene Blue (MB⁺) onto various adsorbents. This process involves the replacement of cations present on the adsorbent's surface with the MB⁺ cations from an aqueous solution. rsc.orgresearchgate.net Layered silicate (B1173343) minerals, such as clays (B1170129), exhibit structural charge due to isomorphous substitution, which they balance by adsorbing exchangeable cations. These cations can then be exchanged for MB⁺. researchgate.net

The effectiveness of cation exchange depends on the type of exchangeable cation on the adsorbent. For instance, studies on montmorillonite (B579905) clay have shown that Methylene Blue cations (MB⁺) replace sodium ions (Na⁺) more readily than they do ferric (Fe³⁺) and aluminum (Al³⁺) ions. tandfonline.com This highlights the selectivity of the cation exchange process. The cation exchange capacity (CEC) of a material is a crucial property, as a higher CEC often implies a greater number of functional groups available for ion exchange. eeer.org

The adsorption mechanism of MB⁺ onto materials like biochar derived from cattle manure has been shown to involve cation exchange, alongside other interactions like electrostatic attraction and hydrogen bonding. rsc.org Similarly, for clay minerals, cation exchange is a primary mechanism for the removal of MB⁺, facilitated by the negative charges on the clay surface that attract the positively charged dye molecules. iwaponline.comresearchgate.net Desorption studies further confirm the role of cation exchange; for example, MB⁺ molecules adsorbed onto activated durian peel biomass via cation exchange could be desorbed using a sodium chloride (NaCl) solution, where Na⁺ ions replaced the adsorbed MB⁺. iwaponline.com

The following table summarizes the role of cation exchange in MB⁺ adsorption by different materials.

Adsorbent MaterialRole of Cation ExchangeSupporting Evidence
Montmorillonite ClayMB⁺ replaces native cations like Na⁺, Fe³⁺, and Al³⁺. tandfonline.comHigher replacement efficiency for Na⁺ compared to Fe³⁺ and Al³⁺. tandfonline.com
Cattle Manure BiocharOne of the key mechanisms for MB⁺ removal. rsc.orgVerified through cation exchange experiments. rsc.org
Durian Peel BiomassMB⁺ interacts with active groups, especially carboxyl groups, through cation exchange. iwaponline.comDesorption of MB⁺ with NaCl solution confirms the exchange with Na⁺. iwaponline.com
Rectorite ClayIon exchange is a primary way layered silicates adsorb molecules. researchgate.netIsomorphous substitution in the clay structure creates a charge that facilitates ion exchange. researchgate.net

Hydrophobic Interactions

Hydrophobic interactions play a crucial role in the adsorption of the Methylene Blue (MB⁺) cation, particularly with adsorbents that possess nonpolar or aromatic surfaces. nih.gov These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water. The MB⁺ molecule, with its aromatic ring structure, can engage in significant hydrophobic interactions.

Molecular dynamics simulations of MB⁺ adsorption onto the basal surfaces of kaolinite (B1170537) have revealed a preference for adsorption on the hydrophobic siloxane surface. randallcygan.com In these simulations, the MB⁺ cation orients itself with its primary molecular plane parallel to the siloxane surface to maximize these hydrophobic interactions. randallcygan.com At higher concentrations, strong hydrophobic intermolecular interactions lead to the formation of sandwiched dimers and chains oriented perpendicular to the surface. randallcygan.com

The adsorption of MB⁺ onto cellulosic materials like olive stones is also influenced by hydrophobic-hydrophobic interactions, which are proposed as a dominant mechanism at neutral pH. nih.gov Similarly, in the adsorption of MB⁺ by graphene oxide-shielded Mg-Al-layered double hydroxides, various interactions including alkyl-hydrophobic interactions contribute to stabilizing the MB⁺ molecules on the composite's surface. nih.gov Polymeric adsorbents can also be designed to leverage hydrophobic interactions for dye removal. mdpi.com

The following table highlights research findings on the role of hydrophobic interactions in MB⁺ adsorption.

Adsorbent MaterialNature of Hydrophobic InteractionResearch Finding
KaoliniteInteraction between MB⁺ aromatic rings and the siloxane surface. randallcygan.comMB⁺ adsorbs with its molecular plane parallel to the siloxane surface to enhance hydrophobic contact. randallcygan.com
Olive Stones (Cellulosic)Hydrophobic-hydrophobic interactions between MB⁺ and the biomass surface. nih.govProposed as the dominant adsorption mechanism at neutral pH. nih.gov
Graphene Oxide-Shielded LDHAlkyl-hydrophobic interactions contribute to the stabilization of MB⁺. nih.govMolecular dynamics simulations show these interactions play a role in the overall adsorption process. nih.gov
Amphiphilic Block Co-PolymerAdsorption is facilitated by hydrophobic interactions among other mechanisms. mdpi.comPolymeric adsorbents can be tuned to enhance dye removal through hydrophobic interactions. mdpi.com

Influence of Adsorbent Properties on MB⁺ Adsorption

Surface Area and Porosity

Materials with high specific surface areas, such as activated carbons and nano-adsorbents, are often excellent adsorbents for MB⁺. ehemj.comuniroma1.it For instance, alkali treatment of sago waste was found to more than double its sorption capacity for MB⁺ by increasing its porosity and surface area. d-nb.info Similarly, mesoporous activated carbon derived from longan seeds, possessing a very large surface area (1773 m²/g), demonstrated a high maximum adsorption capacity for MB⁺ (1000 mg/g). mdpi.com The importance of surface area is further highlighted by the direct correlation observed between the BET surface areas of hierarchically porous activated Starbons® and their MB⁺ adsorption capacities.

The pore structure, including pore size and volume, also plays a vital role. Mesoporous materials (pore size 2-50 nm) are particularly effective as they allow for the easy penetration of MB⁺ molecules into the adsorbent's interior. uniroma1.itd-nb.infoiwaponline.com For example, activated carbon from rice husks, classified as a mesoporous material, showed effective MB⁺ adsorption. researchgate.net The adsorption process can involve pore-filling as one of the mechanisms. researchgate.net However, after adsorption, a decrease in the adsorbent's BET surface area and pore volume is typically observed, as seen with PPy-PEI nano-adsorbents, indicating that the pores have been occupied by the dye molecules. nih.gov

The table below presents data on the surface area and its effect on the MB⁺ adsorption capacity for various adsorbents.

AdsorbentSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Maximum Adsorption Capacity (mg/g)Reference
Untreated Sago Waste32.01-83.5 d-nb.info
Alkali-Treated Sago Waste78.480.157212.8 d-nb.info
Mesoporous Activated Carbon (Longan Seed)1773-1000 mdpi.com
Jordanian Tripoli46.5-21.1 thescipub.com
Nano-magnetic Fish Scale4.86-68.72 (Langmuir) jwent.net
Polypyrrole-Polyethylenimine (PPy-PEI)17.040.017- nih.gov

Surface Functional Groups (e.g., Hydroxyl, Carboxyl, Aromatic)

The chemical nature of an adsorbent's surface, specifically the presence of various functional groups, is a determining factor in the adsorption of Methylene Blue (MB⁺). acs.org Functional groups such as hydroxyl (-OH), carboxyl (-COOH), and aromatic rings can interact with MB⁺ molecules through mechanisms like electrostatic attraction, hydrogen bonding, and π-π interactions. eeer.orgmdpi.com

At pH values above an adsorbent's point of zero charge (pzc), surface functional groups like carboxyl and hydroxyl deprotonate, creating a net negative charge on the surface. iwaponline.comnih.gov This negatively charged surface then electrostatically attracts the positively charged MB⁺ cations, leading to enhanced adsorption. iwaponline.commdpi.com This effect is observed in a wide range of materials, including activated durian peel, lignin, and functionalized bacterial cellulose (B213188). iwaponline.comnih.govmdpi.com For example, sulfonation of cornstalk introduced more carboxyl groups, which improved the adsorption efficiency for MB⁺. eeer.org Similarly, phosphorylation of spent coffee grounds introduced phosphorus-containing functional groups and increased carboxyl and hydroxyl groups, which played an important role in increasing MB⁺ adsorption. iwaponline.com

Hydroxyl groups are particularly crucial for the sorption activity of materials like lignin, where they are involved in both hydrogen bonding and electrostatic interactions. acs.orgnih.gov Studies have shown that blocking these -OH groups can lead to a significant decrease in adsorption activity. acs.orgnih.gov Aromatic groups on the adsorbent surface can participate in π-π stacking interactions with the aromatic rings of the MB⁺ molecule, further stabilizing the adsorbed dye. mdpi.com

The table below details the key functional groups on different adsorbents and their role in MB⁺ adsorption.

AdsorbentKey Functional GroupsRole in MB⁺ AdsorptionReference
LigninHydroxyl (-OH), Carboxyl (-COOH)-OH groups are crucial for hydrogen bonding and electrostatic interactions. acs.orgnih.gov acs.orgnih.gov
Activated Durian PeelCarboxyl (-COOH)Plays a key role in the adsorption process, likely through electrostatic interaction and cation exchange. iwaponline.com iwaponline.com
Sulfonated CornstalkSulfonic acid (R-SO₃H), Carboxyl (-COOH), Hydroxyl (-OH)Increased exposure of anions on the surface enhances electrostatic attraction with cationic MB⁺. eeer.org eeer.org
Phosphorylated Spent Coffee GroundsP=O, P–O–C, -COOH, -OHIntroduced phosphorus groups and increased oxygen-containing groups enhance surface complexing with MB⁺. iwaponline.com iwaponline.com
Graphene OxideCarboxyl (-COOH), Epoxide, Hydroxyl (-OH)Deprotonation of these groups creates negative sites for strong electrostatic interaction with MB⁺. mdpi.com mdpi.com

Morphology and Crystal Structure of Adsorbent Materials

The morphology and crystal structure of an adsorbent material are fundamental properties that can significantly influence its interaction with and capacity for adsorbing the Methylene Blue (MB⁺) cation. These characteristics determine the accessibility of adsorption sites and can affect the diffusion of dye molecules.

The morphology, which describes the shape and size of the adsorbent particles, can impact the external surface area available for adsorption. For example, materials with a hierarchical porous nature, containing a mix of micropores, mesopores, and macropores, are expected to be highly efficient. The larger pores (meso- and macropores) facilitate rapid diffusion of the dye to the adsorption sites located within the smaller micropores. Scanning Electron Microscopy (SEM) analysis often reveals changes in surface morphology after MB⁺ adsorption, with surfaces appearing smoother or more homogenized as dye molecules cover the adsorbent. jwent.net

The crystal structure of an adsorbent can also play a role. For instance, X-ray diffraction (XRD) is used to analyze the internal structure and crystallinity of materials. mdpi.comacs.org In the case of clay minerals like rectorite, modification with surfactants was shown to enlarge the interlayer distance, and the organic rectorite with a larger interlayer spacing exhibited a more excellent adsorption capacity for MB⁺. researchgate.net This suggests that the crystal structure directly impacts the space available for dye intercalation. Conversely, for some materials like H-titanate nanotubes and nanosheets, even with differences in surface area, the adsorption efficiency was found to be very close, which was attributed to preferred orientations in their crystal structures. rsc.org Functionalization of materials like bacterial cellulose can alter their crystallinity, which in turn affects their adsorption properties. mdpi.com

Adsorbent MaterialKey Morphological/Structural FeatureInfluence on MB⁺ AdsorptionReference
Hierarchically Porous Activated Starbons®Presence of micropores, mesopores, and macropores. Large pores facilitate rapid dye diffusion to adsorption sites in small pores.
H-Titanate Nanotubes (H-TNT) & Nanosheets (H-TNS)Different morphologies but specific crystal orientations. rsc.orgDespite different surface areas, similar adsorption capacities were observed, suggesting the influence of crystal structure. rsc.org rsc.org
Organic RectoriteEnlarged interlayer spacing after modification. researchgate.netLarger interlayer distance led to higher adsorption capacity. researchgate.net researchgate.net
Functionalized Bacterial CelluloseAltered crystallinity index (CrI). mdpi.comFunctionalization changes the material's crystallinity, which impacts its reactivity and adsorption capacity. mdpi.com mdpi.com
Microporous SilicaAmorphous internal structure. acs.orgThe lack of obvious diffraction peaks is related to the exchange of cations between interlayers. acs.org acs.org

Charge Density and Cation Exchange Capacity (CEC) of Adsorbents

The surface charge density and Cation Exchange Capacity (CEC) are paramount properties of adsorbents that govern the electrostatic interactions with the Methylene Blue (MB⁺) cation. mdpi.comjwent.net The surface of many adsorbents contains functional groups that can ionize depending on the pH of the solution, leading to a net surface charge. nih.gov

The point of zero charge (pzc) is the pH at which the adsorbent surface has a net neutral charge. At pH values above the pzc, the surface becomes negatively charged due to the deprotonation of acidic functional groups (like carboxyl and hydroxyl groups), which strongly attracts the positively charged MB⁺ cation. iwaponline.commdpi.com Conversely, at pH values below the pzc, the surface is positively charged, leading to electrostatic repulsion and reduced adsorption of MB⁺. mdpi.comrsc.org Therefore, the adsorption of MB⁺ is often highly pH-dependent, with maximum uptake typically occurring at pH values greater than the adsorbent's pzc. mdpi.comrsc.org

Cation Exchange Capacity (CEC) is a measure of an adsorbent's ability to hold and exchange positive ions. jwent.net It is a crucial factor for materials like clays and biochars in the adsorption of cationic dyes. rsc.orgjwent.net A high CEC indicates a large number of negatively charged sites on the adsorbent surface that are available to bind with MB⁺ through an ion exchange mechanism. jwent.net For example, clays are known for their high CEC, which makes them effective adsorbents for pollutants. jwent.net The CEC of an adsorbent is influenced by factors such as the presence of oxygenated functional groups and the material's surface area. uniroma1.it

The table below provides examples of adsorbents and the significance of their charge properties in MB⁺ adsorption.

AdsorbentProperty ValueSignificance for MB⁺ AdsorptionReference
Jordanian TripolipHzpc = 1.8; CEC = 1.85 meq/gA low pHzpc indicates a negative surface charge over a wide pH range, favoring MB⁺ adsorption. The CEC value quantifies its ion exchange potential. thescipub.com
Natural ClayHigh CECThe negative structural charge is balanced by exchangeable cations, which can be replaced by MB⁺. iwaponline.comjwent.net iwaponline.comjwent.net
H-Titanate NanostructurespH-dependent zeta potentialAt higher pH, the surface becomes more negatively charged, increasing the attraction for cationic MB⁺. rsc.org rsc.org
Functionalized Bacterial CellulosepH-dependent surface chargeAdsorption is enhanced as the adsorbent surface becomes more negatively charged with increasing pH. mdpi.com mdpi.com
Rectorite ClayStructural charge from isomorphous replacementThe inherent negative charge allows for ion exchange reactions with MB⁺. researchgate.net researchgate.net

Impact of Solution Parameters on MB⁺ Adsorption

The efficiency of this compound (MB⁺) adsorption onto various materials is significantly influenced by several solution parameters. These factors can alter the surface chemistry of the adsorbent, the state of the MB⁺ cation in solution, and the interactions between them. Understanding these effects is crucial for optimizing the removal of this dye from aqueous environments.

The pH of the solution is a critical parameter governing the adsorption of MB⁺, as it affects the surface charge of the adsorbent and the chemical form of the dye. brieflands.comconsensus.app Methylene Blue is a cationic dye, and its adsorption is generally favored at higher pH values. brieflands.comconsensus.appekb.eg

At low pH, the surface of many adsorbents becomes protonated, leading to a net positive charge. researchgate.netjmaterenvironsci.com This results in electrostatic repulsion between the positively charged adsorbent surface and the cationic MB⁺ molecules, thus decreasing adsorption efficiency. jmaterenvironsci.comneptjournal.com In highly acidic solutions, MB⁺ itself can become protonated to form MBH²⁺, which can also influence its adsorption behavior. stuba.skresearchgate.netgeoscienceworld.org The presence of excess H⁺ ions in acidic media creates competition with MB⁺ cations for the available adsorption sites. neptjournal.commdpi.com

As the pH increases, the adsorbent surface tends to become more negatively charged due to the deprotonation of functional groups, such as carboxylic and hydroxyl groups. consensus.appekb.egjmaterenvironsci.com This enhanced negative surface charge promotes the electrostatic attraction of the positively charged MB⁺ cations, leading to a significant increase in adsorption capacity. consensus.appjmaterenvironsci.comjmaterenvironsci.com Studies have shown that the optimal pH for MB⁺ adsorption often falls within the range of 5 to 11. consensus.app For instance, on activated carbon derived from raw cassava stem, MB⁺ adsorption increased from 36.31% at pH 3 to 97.95% at pH 12. mdpi.com Similarly, with orange peel as an adsorbent, the amount of MB⁺ sorbed increased from 44.90 mg/g at pH 3 to 98.767 mg/g at pH 9. jmaterenvironsci.com

The point of zero charge (pHpzc) of an adsorbent is a key factor. When the solution pH is above the pHpzc, the adsorbent surface is negatively charged, favoring the adsorption of cations like MB⁺. neptjournal.commdpi.com For example, activated carbon from cassava stems with a pHpzc of 9.20 showed high MB⁺ removal in alkaline conditions. mdpi.com

It's important to note that in some cases, at very high pH values (e.g., above 10), a slight decrease in adsorption might be observed, or the removal could be influenced by the precipitation of MB⁺. mdpi.com

Table 1: Effect of pH on Methylene Blue (MB⁺) Adsorption onto Various Adsorbents

AdsorbentpH Range StudiedOptimal pH for AdsorptionObservationsReference
Acrylic acid-acrylamide hydrogel3 - 1110Adsorption increased significantly from pH 3 to 5, with continued but slower increase up to pH 11. ekb.eg ekb.eg
Modified Pumice Stone3 - 1010Adsorption enhanced with increasing pH. brieflands.com brieflands.com
Raw Cassava Stem (RCS)3 - 12>10 (alkaline)Adsorption increased from 36.31% to 97.95% as pH increased from 3 to 12. mdpi.com mdpi.com
Activated Cassava Stem (ACS)3 - 12>10 (alkaline)High removal (>93%) across the pH range, with the best performance in alkaline conditions. mdpi.com mdpi.com
Orange Peel3 - 99Adsorption capacity increased from 44.90 mg/g to 98.767 mg/g as pH increased. jmaterenvironsci.com jmaterenvironsci.com
Polypyrrole-Polyethylenimine (PPy-PEI)2.2 - 12.26.2Removal was lowest at pH 2.2 and peaked at pH 6.2. mdpi.com mdpi.com
Platanus orientalis Leaf Powder2 - 106Removal efficiency increased from 49.8% at pH 2 to 82.9% at pH 6. neptjournal.com neptjournal.com

The initial concentration of MB⁺ in a solution is a significant driving force for the adsorption process. Generally, an increase in the initial MB⁺ concentration leads to a higher adsorption capacity at equilibrium (qe), which is the amount of dye adsorbed per unit mass of the adsorbent. iwaponline.comsapientia.ro This is because a higher concentration gradient provides a greater impetus for the MB⁺ molecules to overcome mass transfer resistance and move from the bulk solution to the adsorbent's surface. iwaponline.comnih.gov

The effect of initial concentration is often studied through adsorption isotherms, which describe the relationship between the amount of adsorbate on the adsorbent and its concentration in the equilibrium solution at a constant temperature. diva-portal.orglibretexts.org Common isotherm models used to analyze MB⁺ adsorption include the Langmuir and Freundlich models. mdpi.comlibretexts.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. mdpi.comfrontiersin.org The fit of these models to experimental data provides insights into the nature of the adsorption process. frontiersin.org For instance, some studies have found that the adsorption of MB⁺ follows the Langmuir isotherm well, suggesting monolayer coverage. frontiersin.orgaaru.edu.joaaru.edu.jo Others have reported a better fit with the Freundlich model, indicating heterogeneous surface adsorption. brieflands.com

The temperature at which adsorption occurs can significantly influence the process by affecting the solubility and diffusion rate of the MB⁺ cation and the energetic favorability of the adsorption. The effect of temperature on MB⁺ adsorption can be either endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). mdpi.comaaru.edu.jo

In many cases, the adsorption of MB⁺ is found to be an endothermic process, where an increase in temperature leads to a higher adsorption capacity. mdpi.comiwaponline.comnih.govarabjchem.org This can be attributed to several factors, including an increased diffusion rate of MB⁺ molecules from the bulk solution to the adsorbent surface and the potential for the creation of new active sites on the adsorbent at higher temperatures. mdpi.com For example, the adsorption of MB⁺ onto activated carbon from cassava stem and activated durian peel waste was found to be endothermic. mdpi.comiwaponline.com

Conversely, some studies have reported the adsorption of MB⁺ to be exothermic, with adsorption capacity decreasing as temperature rises. aaru.edu.jonih.gov This suggests that the binding of MB⁺ to the adsorbent surface is an energetically favorable process at lower temperatures. For instance, the adsorption of MB⁺ onto raw Yemeni palm-date stones was determined to be exothermic. aaru.edu.jo

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to understand the nature of the adsorption process. aaru.edu.joekb.eg

A negative ΔG° value indicates a spontaneous adsorption process. mdpi.comekb.eg The spontaneity often increases with temperature for endothermic processes. mdpi.com

A positive ΔH° value confirms the endothermic nature of the adsorption, while a negative value indicates an exothermic process. mdpi.comaaru.edu.joarabjchem.org

A positive ΔS° value suggests increased randomness at the solid-solution interface during adsorption, often due to the release of water molecules from the adsorbent surface. mdpi.commdpi.com

Table 2: Thermodynamic Parameters for Methylene Blue (MB⁺) Adsorption

AdsorbentTemperature Range (K)ΔH° (kJ/mol)ΔG° (kJ/mol)ΔS° (J/mol·K)Nature of ProcessReference
Activated Cassava Stem (ACS)298.15 - 328.15PositiveNegative, decreased with increasing temp.PositiveEndothermic, Spontaneous mdpi.com
Raw Cassava Stem (RCS)298.15 - 328.15PositiveNegative at lower concentrationsPositiveEndothermic, Spontaneous mdpi.com
Raw Yemeni Palm-Date Stones303 - 338-37.031Negative at lower temperatures-Exothermic, Spontaneous at lower temp. aaru.edu.jo
Natural Illitic-Kaolinite Clay293.15 - 323.15+6.5--Endothermic arabjchem.org
Ti₃C₂Tₓ@SA foam298 - 318PositiveNegative, decreased with increasing temp.PositiveEndothermic, Spontaneous mdpi.com
TiO₂ and Alum Sludge Composite-PositiveNegative, decreased with increasing temp.-Endothermic, Spontaneous rsc.org

The ionic strength of the wastewater, determined by the concentration of dissolved salts, can significantly impact the adsorption of MB⁺. Generally, an increase in ionic strength, often studied by adding salts like NaCl or KCl, leads to a decrease in MB⁺ adsorption capacity. ekb.egjmaterenvironsci.combohrium.comasianpubs.org

This phenomenon can be explained by a couple of mechanisms. Firstly, the added cations (e.g., Na⁺, K⁺, Ca²⁺) compete with the cationic MB⁺ for the same active adsorption sites on the adsorbent surface, leading to a reduction in MB⁺ uptake. mdpi.comresearchgate.net Divalent cations like Ca²⁺ may have a more pronounced inhibitory effect than monovalent cations like Na⁺ due to their higher charge density. researchgate.net For example, one study found that the presence of CaCl₂ hindered MB⁺ adsorption more than NaCl. researchgate.net

Secondly, high concentrations of salt can screen the electrostatic attraction between the positively charged MB⁺ and a negatively charged adsorbent surface. jmaterenvironsci.comasianpubs.org The salt ions form a thicker electrical double layer around the adsorbent particles, which masks the surface charge and weakens the electrostatic pull on the MB⁺ molecules. ekb.egjmaterenvironsci.com For instance, when the NaCl concentration was increased from 0 to 0.1 M, the amount of MB⁺ sorbed by orange peel decreased from 81.51 to 14 mg/g. jmaterenvironsci.com

The effect of coexisting anions (e.g., Cl⁻, SO₄²⁻, NO₃⁻) on MB⁺ adsorption is generally less pronounced compared to cations. mdpi.com Some studies have shown a relatively modest impact of anions on the adsorption capacity. mdpi.com However, the specific interactions can depend on the nature of the adsorbent and the dye.

Temperature Effects

Applications of MB⁺ Adsorption in Environmental Remediation

The strong affinity of this compound (MB⁺) for a wide variety of materials makes adsorption a highly effective and widely studied method for its removal from polluted water. This application is a cornerstone of environmental remediation efforts targeting dye-contaminated effluents from industries such as textiles, paper, and plastics. ekb.egimist.maacs.orgresearchgate.net

The primary application of MB⁺ adsorption is in the treatment of industrial wastewater. diva-portal.orgekb.egacs.org Dyes, even at very low concentrations, are highly visible pollutants that can significantly impact water quality by reducing light penetration, which in turn affects the photosynthetic activities of aquatic life. neptjournal.comiwaponline.com Adsorption offers a promising solution due to its simplicity, high efficiency, and the potential for using low-cost, readily available materials as adsorbents. arabjchem.orgimist.ma

A vast array of materials has been investigated for their capacity to remove MB⁺ from water, including:

Agricultural Wastes: Materials like olive stones, palm-date stones, durian peel, and orange peel have been successfully used as low-cost adsorbents. jmaterenvironsci.comiwaponline.comaaru.edu.jonih.gov

Clays and Minerals: Natural materials such as bentonite (B74815), sepiolite, and illitic-kaolinite clay have demonstrated significant adsorption capacities for MB⁺. arabjchem.orgbohrium.comnih.gov

Activated Carbons: While commercially produced activated carbon is a highly effective but often expensive adsorbent, research has focused on producing it from cheaper precursors like cassava stems and rice straw. mdpi.comdiva-portal.orgacs.org

Composite Materials: Advanced composites, such as nickel hydroxide (B78521)/polystyrene and CuBTC/ZnO chitosan (B1678972), have been synthesized to enhance adsorption performance. iwaponline.comekb.eg

The effectiveness of these materials is often evaluated by determining their maximum adsorption capacity (q_max), which is a key parameter derived from adsorption isotherm models like the Langmuir model. brieflands.comaaru.edu.joaaru.edu.jo These studies consistently demonstrate that adsorption is a viable and powerful technique for decontaminating water containing MB⁺, contributing to the protection of aquatic ecosystems. nih.govacs.org

Adsorbent Regeneration and Reusability Studies

The primary goal of regeneration is to reverse the adsorption process, detaching the MB molecules from the adsorbent's active sites without significantly damaging its structure or diminishing its adsorption capacity over multiple cycles. uitm.edu.my The choice of regeneration method is often dictated by the strength of the interaction between the MB cation and the adsorbent surface. laccei.org

Chemical Regeneration

Chemical regeneration involves using a solvent or eluent to desorb the MB from the spent adsorbent. The choice of eluent is crucial and depends on the adsorption mechanism; for instance, ion exchange can be reversed by using solutions with a high concentration of competing ions, while interactions governed by pH can be reversed by altering the pH of the solution.

Acidic Eluents : Acidic solutions are commonly used to regenerate adsorbents loaded with the cationic MB dye. The high concentration of H+ ions in the solution competes with the MB cations for the active sites on the adsorbent, leading to the desorption of the dye. tandfonline.com For example, nitric acid (HNO₃) has proven effective for regenerating modified jujube shells, with studies showing that a 0.5 M HNO₃ solution could recover the adsorbent for four cycles, retaining over 84% of its initial removal efficiency. tandfonline.com Similarly, hydrochloric acid (HCl) has been used to regenerate nanomagnetic fish scale adsorbents and clay-based coatings. mdpi.comjwent.net

Alkaline Eluents : In some cases, highly alkaline solutions can facilitate desorption. A study on kaolinite clay found that MB desorption was only significant using 0.1 M Sodium Hydroxide (NaOH), achieving 19.5% desorption after 24 hours. uitm.edu.my This suggests that for certain materials, altering the surface charge to be less favorable for cationic dye adsorption under high pH conditions can promote release.

Salt and Organic Solvents : Neutral salt solutions, like Sodium Chloride (NaCl), can also be effective. The Na+ ions compete with MB cations, facilitating their release. laccei.org NaCl was found to be the best desorbent for cotton husk in a fixed-bed reactor study. laccei.org Organic solvents such as ethanol (B145695) are also utilized, sometimes in aqueous mixtures. uitm.edu.mylaccei.org One study found that an ethanol-water solution (1:2 ratio) was the most effective eluent for surfactant flocs, achieving a desorption efficiency of 47.81%. nih.gov

Thermal and Electrochemical Regeneration

Thermal Methods : High-temperature combustion or pyrolysis can be used to decompose the adsorbed MB, thereby regenerating the adsorbent. This method is particularly suitable for robust, inorganic adsorbents like zeolites. For the synthetic zeolite MCM-22, regeneration via high-temperature treatment at 540°C for one hour resulted in an adsorption capacity comparable or even superior to the fresh material. nih.gov A combination of thermal and chemical methods can also be highly effective; a clay adsorbent coating heated to 160°C and then treated with HCl showed a 70% desorption of MB. mdpi.com

Electrochemical Regeneration : This technique involves applying an electric current to degrade the adsorbed dye molecules. Studies on activated carbon, Nyex®1000, and sawdust have demonstrated the feasibility of this approach. jwent.net A notable finding is that the electrochemical regeneration of sawdust not only desorbed the MB but also enhanced the adsorbent's capacity in subsequent cycles. jwent.net Similarly, the electrochemical regeneration of cellulose and nanofiber cellulose loaded with MB showed an efficiency of over 60%. deswater.com

Reusability and Performance Over Multiple Cycles

The ultimate test of a regeneration strategy is the adsorbent's sustained performance over repeated adsorption-desorption cycles. Many modern adsorbents show excellent reusability.

Iron-impregnated activated carbon (FeAC) demonstrated remarkable stability, maintaining over 90% MB removal efficiency for up to 10 repeated cycles. plos.org

A recyclable hydrogel based on carboxymethyl chitosan showed a removal rate of over 93%, which remained above 86% after seven cycles. deswater.com

Graphene oxide-coated mullite (B73837) foams were reused for more than five cycles without a significant drop in their excellent adsorption capacity. acs.org

Magnesium-modified fly ash maintained a removal efficiency of over 80% after four cycles. mdpi.com

However, a gradual decrease in efficiency is common, as some active sites may be irreversibly blocked or the adsorbent structure may degrade slightly with each cycle. tandfonline.com For instance, the removal percentage of MB using activated carbon nanofibers decreased from 95.8% to 88.1% over three cycles. researchgate.net

The following tables provide detailed findings from various studies on the regeneration and reusability of different adsorbents for Methylene Blue removal.

Table 1: Chemical Regeneration of Adsorbents for Methylene Blue Removal

Adsorbent Regeneration Eluent Number of Cycles Findings Citation
Raw Jujube Shells (RJS) 0.5 M HNO₃ 4 Removal efficiency decreased by ~22% after the fourth cycle. tandfonline.com
H₂SO₄ Modified Jujube Shells (SAMJS) 0.5 M HNO₃ 4 Removal efficiency was ~84% after the fourth cycle, a decrease of ~15%. tandfonline.com
Kaolinite Clay 0.1 M NaOH 1 Achieved 19.5% desorption after 24 hours; other eluents (HCl, NaCl, ethanol) were ineffective. uitm.edu.my
Cotton Husk (CH) 0.1 M NaCl, 50% Ethanol, Tap Water 5 NaCl was the most effective desorbent. Adsorption capacity decreased with each cycle. laccei.org
Quebracho Chips (QC) 0.1 M NaCl, 50% Ethanol, Tap Water 5 Ethanol was the most effective desorbent for QC. laccei.org
Nanomagnetic Fish Scale (MFS) 0.1 N HCl 1 Showed a reusability efficiency of 59.63% after regeneration. jwent.net
Carboxymethyl Chitosan Hydrogel Hydrochloric Acid (HCl) 7 Removal rate was >93% in the first cycle and remained >86% after the seventh cycle. deswater.com
Graphene Oxide-Chitosan Granules Ethanol, NaCl, Water 6 The adsorbent maintained its performance after six cycles. nih.gov

Table 2: Thermal, Electrochemical, and Combined Regeneration Studies

Adsorbent Regeneration Method Number of Cycles Findings Citation
Iron Impregnated Activated Carbon (FeAC) Water wash and reuse 10 Consistently showed ≥90% MB removal for up to 10 cycles. plos.org
MCM-22 (Synthetic Zeolite) High-Temperature Combustion (540°C, 1h) 1 Regenerated adsorbent showed comparable or superior adsorption capacity to fresh material. nih.gov
Clay Adsorbent Coating Thermal (160°C) followed by Chemical (HCl) 1 Achieved a combined desorption efficiency of 70%. mdpi.com
Sawdust Electrochemical Oxidation Multiple Electrolysis enhanced the adsorption capacity; regeneration efficiencies were >100%. jwent.net
Cellulose and Nanofiber Cellulose Electrochemical Method 1 Regeneration efficiency was over 60%. deswater.com
Magnesium-Modified Fly Ash (Mg@FA) Not specified 4 Removal efficiency was still >80% after the fourth cycle. mdpi.com
Graphene Oxide-Coated Mullite Foams Not specified 5+ Showed excellent repeatable use for more than 5 cycles with no significant decline in capacity. acs.org
Betel Nut Activated Carbon Chemical-Physical (HCl, 190°C) 1 Achieved 98.98% regeneration efficiency. researchgate.net

Interactions of Methylene Blue Cation with Biological Macromolecules and Assemblies Mechanistic Focus

Nucleic Acid Interactions (DNA and RNA)

Methylene (B1212753) Blue cation is known to interact with both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) through several distinct mechanisms. nih.gov The specific mode of binding is influenced by factors such as the ionic strength of the solution, the ratio of dye to nucleic acid concentration (P/D ratio), and the base sequence of the nucleic acid. ysu.amnih.gov

Intercalation is a primary binding mode of MB⁺ with double-stranded DNA (dsDNA), particularly at low ionic strengths. ysu.amnju.edu.cn This process involves the insertion of the planar aromatic rings of the MB⁺ molecule between the stacked base pairs of the DNA double helix. researchgate.nettu.edu.ye Evidence for intercalation comes from several spectroscopic observations:

Hypochromism and Red Shifts: The absorption spectrum of MB⁺ shows significant hypochromism (a decrease in molar absorptivity) and a bathochromic (red) shift upon binding to DNA. researchgate.nettu.edu.ye These changes indicate the coupling of the dye's electronic transitions with those of the DNA bases, a characteristic feature of intercalation.

Fluorescence Quenching: The intrinsic fluorescence of MB⁺ is efficiently quenched upon intercalation, as the DNA bases accept energy from the excited dye. researchgate.net

Increased Polarization: A large increase in fluorescence polarization upon binding to DNA supports the immobilization of the dye within the rigid helical structure, consistent with intercalation. researchgate.net

Studies have shown that MB⁺ exhibits a preference for intercalating at GC-rich regions of DNA. researchgate.netresearchgate.net Modeling studies have suggested that symmetric intercalation at 5'-CpG-3' or 5'-GpC-3' steps is energetically favorable. acs.org However, the binding mode can be sensitive to environmental conditions; for instance, with the polynucleotide [poly(dG-dC)]₂, the interaction is shown to be purely intercalative regardless of ionic strength. researchgate.net At higher dye-to-DNA ratios or higher ionic strengths, the intercalation mode becomes less favorable. ysu.amnju.edu.cn

Several key points characterize this interaction:

This electrostatic attraction is a primary mode of binding for MB⁺ to single-stranded DNA (ssDNA) and is also significant for dsDNA. researchgate.nettu.edu.ye

At higher ionic strengths, the negative charges on the phosphate (B84403) backbone are shielded by counterions from the solution, which can reduce the electrostatic attraction but also favor other binding modes like groove binding. ysu.amniscpr.res.in

In the case of transfer RNA (tRNA), electrostatic binding has been observed to be a cooperative process at low P/D ratios. nih.gov

Voltammetric studies comparing the interaction of MB⁺ and an MB⁺-β-cyclodextrin complex with DNA inferred that electrostatic binding is the predominant mechanism under certain experimental conditions, as the larger complex would be sterically hindered from intercalating. nju.edu.cn

The binding of MB⁺ to nucleic acids can induce significant structural alterations in the macromolecule.

DNA Unwinding: Intercalation of MB⁺ into the DNA double helix causes a local unwinding of the helical structure. Fluorimetric studies have shown that MB⁺ binding can induce a helical unwinding of approximately 24° per molecule. nih.gov This distortion is a direct consequence of the separation of adjacent base pairs to accommodate the dye molecule.

RNA Conformational Changes: The interaction with RNA, such as tRNA, also leads to conformational changes. Circular dichroism (CD) spectroscopy, a technique sensitive to molecular chirality and secondary structure, reveals significant changes in the tRNA spectrum upon MB⁺ binding. nih.gov The appearance of induced CD bands for the bound dye and alterations in the intrinsic tRNA CD bands suggest a change in the nucleic acid's conformation. nih.gov Specifically, studies have reported bisignate bands, indicating both left-handed and right-handed helical arrangements of dye molecules along the tRNA backbone. nih.gov

Macromolecule Binding Mode Key Characteristics & Evidence Influencing Factors
dsDNA IntercalationInsertion between base pairs; Hypochromism and red shift in absorption; Fluorescence quenching; Unwinding of helix (~24°). researchgate.netnih.govLow ionic strength; Low dye-to-DNA ratio; GC-rich sequences are preferred. ysu.amacs.org
DNA & RNA ElectrostaticAttraction between cationic MB⁺ and anionic phosphate backbone. nih.govresearchgate.netDominant at higher ionic strength and with ssDNA; A primary interaction for both DNA and RNA. ysu.amresearchgate.net
tRNA Intercalative & ElectrostaticInduces conformational changes observed via Circular Dichroism (CD); Cooperative electrostatic binding. nih.govP/D (Phosphate/Dye) ratio determines the dominant binding mode. nih.gov

Electrostatic Binding to Nucleic Acids

Protein Interactions

MB⁺ also interacts with proteins, most notably with serum albumins, which are major transport proteins in the blood. These interactions are crucial for the distribution and bioavailability of the dye.

The binding of MB⁺ to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) has been extensively studied using spectroscopic and computational methods. nih.govspectroscopyonline.com

Binding Mechanism: The primary mechanism involves the formation of a ground-state complex between MB⁺ and the albumin protein. researchgate.net Fluorescence quenching studies show that MB⁺ quenches the intrinsic tryptophan fluorescence of HSA and BSA through a static quenching process. nih.govresearchgate.netresearchgate.net This indicates the formation of a stable, non-fluorescent complex rather than collisional deactivation. nih.gov

Driving Forces: Thermodynamic analysis reveals that the binding process is spontaneous. nih.govresearchgate.net The interaction is primarily driven by hydrogen bonds and van der Waals forces, with electrostatic interactions also playing a significant role in stabilizing the complex. nih.govresearchgate.netresearchgate.net

Binding Site: Molecular docking and competitive binding assays have identified the primary binding location for MB⁺ on both HSA and BSA. nih.govspectroscopyonline.com The dye preferentially binds within Subdomain IIA, which is also known as Sudlow's Site I, a major binding site for many drugs. nih.govspectroscopyonline.comx-mol.com

The binding of MB⁺ induces noticeable changes in the conformation and stability of serum albumins.

Conformational Alterations: Circular dichroism (CD) and synchronous fluorescence spectroscopy have demonstrated that the binding of MB⁺ alters the secondary structure of HSA and BSA. nih.govspectroscopyonline.comresearchgate.net These changes indicate a modification of the protein's microenvironment, particularly around the aromatic amino acid residues like tryptophan. nih.govnih.gov

Protein Stabilization: Studies have shown that MB⁺ binding can stabilize the native structure of HSA. researchgate.netresearchgate.net This is evidenced by an increase in the denaturation temperature of the MB⁺-HSA complex compared to the pure protein, suggesting that the binding helps maintain the protein's folded state. researchgate.net

Parameter HSA-NMB Interaction BSA-NMB Interaction Reference
Binding Constant (Kb) at ~298 K 2.766 x 105 dm3 mol-11.187 x 105 dm3 mol-1 nih.govspectroscopyonline.com
Binding Mechanism Static quenching; Formation of a ground-state complex.Static quenching; Formation of a ground-state complex. nih.govresearchgate.net
Primary Driving Forces Hydrogen bonds, van der Waals interactions, electrostatic interactions.Hydrogen bonds, van der Waals interactions, electrostatic interactions. nih.govresearchgate.netresearchgate.net
Primary Binding Site Subdomain IIA (Sudlow's Site I).Subdomain IIA (Sudlow's Site I). nih.govspectroscopyonline.com
Effect on Conformation Alters secondary structure and microenvironment.Alters secondary structure and microenvironment. nih.govspectroscopyonline.com
Effect on Stability Stabilizes the native protein structure.Not explicitly detailed but binding is stable. researchgate.netresearchgate.net

Note: The data in the table refers to New Methylene Blue (NMB), a close derivative of Methylene Blue, as detailed in the cited studies.

Interactions with Tubulin-Associated Unit (Tau) Proteins and Disulfide Bond Formation

The interaction of the Methylene Blue cation (MB⁺), specifically its oxidized form methylthioninium (MT⁺), with Tau proteins is characterized by the targeted oxidation of cysteine residues. researchgate.netacs.org This chemical modification is a key mechanism underlying its ability to inhibit the aggregation of Tau proteins, a process associated with neurodegenerative diseases. dzne.dedrugbank.com

Research has shown that MT⁺ directly catalyzes the oxidation of specific cysteine residues within the Tau protein structure, leading to the formation of intramolecular disulfide bonds. researchgate.netacs.org This reaction utilizes molecular oxygen and occurs independently of the redox cycling between methylthioninium (MT⁺) and its reduced form, leuco-methylthioninium (LMT). researchgate.netresearchgate.net The process preferentially targets cysteines C291 and C322, which are located in the microtubule-binding repeat domains R2 and R3, respectively. researchgate.netacs.org By oxidizing the sulfhydryl (SH) groups of these cysteines, MB⁺ effectively prevents them from forming intermolecular disulfide bridges with other Tau proteins. dzne.dempg.de The formation of these intermolecular bridges is considered a trigger for the rapid aggregation of Tau proteins. dzne.dempg.de

This specific chemical transformation keeps the Tau protein in a monomeric state, thereby inhibiting the initial steps of pathological aggregation. drugbank.com The modification of these critical cysteine residues results in significant chemical shift perturbations observable in nuclear magnetic resonance (NMR) spectroscopy, affecting a large area of the Tau protein structure. researchgate.net

Targeted Tau ResiduesLocationMechanism of InteractionConsequence
Cysteine-291 (C291)Repeat Domain 2 (R2)Catalytic oxidation of sulfhydryl group by MT⁺Formation of intramolecular disulfide bond; inhibition of intermolecular aggregation
Cysteine-322 (C322)Repeat Domain 3 (R3)Catalytic oxidation of sulfhydryl group by MT⁺Formation of intramolecular disulfide bond; inhibition of intermolecular aggregation

Inhibition of Enzyme Activities (e.g., Nitric Oxide Synthases, Monoamine Oxidase)

This compound is a known inhibitor of several key enzymes, most notably Nitric Oxide Synthases (NOS) and Monoamine Oxidase (MAO).

Nitric Oxide Synthase (NOS) Inhibition MB⁺ demonstrates direct inhibitory effects on both constitutive and inducible isoforms of Nitric Oxide Synthase (NOS). researchgate.netresearchgate.net The primary mechanism involves MB⁺ acting as an artificial electron acceptor, which interferes with the enzyme's catalytic activity. scribd.com Studies have shown that MB⁺ can inhibit the formation of L-citrulline from L-arginine, a marker for nitric oxide synthesis, in endothelial cells. researchgate.net

Furthermore, MB⁺ also inhibits soluble guanylate cyclase (sGC), the downstream effector enzyme of nitric oxide (NO). researchgate.netahajournals.org It achieves this by binding to the heme moiety of sGC, which prevents the enzyme from being activated by NO and subsequently blocks the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP). e-century.us Some research indicates that MB⁺ is a more potent inhibitor of NOS than it is of sGC. scribd.com For instance, one study reported that MB⁺ completely inhibited NOS activity at a concentration of 30 µM, whereas 50% inhibition of guanylyl cyclase stimulation required a concentration of 60 µM. scribd.com

Monoamine Oxidase (MAO) Inhibition Methylene Blue is a potent and reversible inhibitor of Monoamine Oxidase A (MAO-A). drugbank.comfda.govnih.gov MAO-A is the enzyme responsible for metabolizing key neurotransmitters such as serotonin, norepinephrine, and epinephrine (B1671497) in the brain. fda.govfagronacademy.us The inhibition of MAO-A by MB⁺ leads to an increase in the levels of these neurotransmitters. apsf.org While it also inhibits MAO-B, it does so at much higher concentrations. nih.gov The potent inhibition of MAO-A is the basis for the observed interactions of Methylene Blue with serotonergic medications. nih.govapsf.org

Enzyme InhibitedIsoform(s)Mechanism of Inhibition
Nitric Oxide Synthase (NOS)Constitutive (cNOS), Inducible (iNOS)Acts as a direct inhibitor and artificial electron acceptor. researchgate.netscribd.com
Soluble Guanylate Cyclase (sGC)N/ABinds to the iron heme moiety, preventing activation by NO. e-century.us
Monoamine Oxidase (MAO)MAO-A (potent), MAO-B (weaker)Acts as a potent, reversible inhibitor of MAO-A. fda.govnih.gov

Glycosaminoglycan (GAG) Interactions

The this compound, a phenothiazine (B1677639) dye, is known to be a binding agent for Glycosaminoglycans (GAGs), which are linear anionic polysaccharides. mdpi.comresearcher.lifenih.gov This interaction is foundational to its use as a metachromatic dye for identifying GAGs in biological samples. mdpi.comresearchgate.net

Electrostatic Driving Forces in MB⁺-GAG Binding

The binding between the cationic Methylene Blue (MB⁺) and anionic GAGs is driven predominantly by electrostatic forces. mdpi.comresearchgate.net The positive charge of the MB⁺ cation is not localized on the sulfur atom but is distributed across the molecule, with the highest positive charge density found on the terminal methyl groups attached to the nitrogen atoms. mdpi.comresearchgate.net These regions serve as the primary binding sites for the negatively charged groups on GAGs, particularly the sulfate (B86663) groups, which play a crucial role in the interaction. mdpi.comnih.govresearchgate.net The binding of the cationic dye to the polyanionic GAGs neutralizes the charge on the GAG molecules. lucp.netlucp.net

Influence on MB⁺ Oligomeric Stack Formation

The presence of GAGs facilitates the formation of MB⁺ oligomeric stacks. mdpi.comnih.govresearchgate.net Molecular dynamics simulations indicate a specific mechanism for this process: MB⁺ molecules initially form dimers, which then bind to the GAG chain. mdpi.com These bound dimers are subsequently extended through π-π stacking interactions between the aromatic rings of adjacent MB⁺ molecules, stabilized by the ongoing electrostatic interactions between the dye and the GAG. mdpi.com This aggregation of dye molecules on the GAG template leads to metachromatic effects, such as changes in the absorption spectrum, including hypochromism (reduced intensity) and hypsochromism (a shift to a shorter wavelength). amazonaws.com

Interaction with Micellar Systems and Membrane Models

Methylene Blue's interaction with micellar systems is primarily governed by electrostatic and hydrophobic forces, which has implications for its behavior in the presence of biological membranes. Micelles, which are self-assembled aggregates of amphiphilic surfactant molecules, can encapsulate or interact with MB⁺.

The interaction is strongly influenced by the charge of the surfactant. Cationic MB⁺ readily interacts with anionic surfactants like sodium dodecyl sulfate (SDS). researchgate.net This interaction is driven by strong electrostatic attraction between the positively charged dye and the negatively charged head groups of the SDS micelles. researchgate.netresearchgate.net This solubilization of MB⁺ within the micelles is a principle used in techniques like micellar enhanced ultrafiltration (MEUF) for dye removal from aqueous solutions. researchgate.nethnu.edu.cn The formation of mixed micelles, for instance by adding a non-ionic surfactant to an anionic one, can further enhance the solubilization of MB⁺. researchgate.net

The nanoscale size and surface properties of micelles can improve the uptake of MB⁺ by cells. nih.gov By interacting with cellular membranes, micellar formulations can lead to higher intracellular concentrations of the compound compared to the free dye. nih.gov

When considering interactions with membrane models, studies with SDS and proteins offer some insights. The binding of SDS monomers to proteins is the predominant interaction, rather than the incorporation of the protein into a pre-formed micelle. pnas.org While these interactions are largely hydrophobic, ionic interactions with charged groups on the protein surface, which remain exposed to the aqueous environment, are also significant. pnas.org This suggests that MB⁺'s interaction with membrane proteins could involve a complex interplay of binding to the protein itself and partitioning into the lipid bilayer, influenced by both hydrophobic and electrostatic factors.

Advanced Methodologies and Computational Studies Applied to Methylene Blue Cation

Advanced Spectroscopic Methodologies

Spectroscopic techniques are pivotal in understanding the behavior of the methylene (B1212753) blue cation in various chemical environments. These methods probe the electronic and structural properties of the molecule, offering detailed information on its interactions with other chemical species.

UV-Vis Spectrophotometric Techniques for Interaction Studies

UV-Vis spectrophotometry is a fundamental tool for investigating the interactions of the methylene blue cation. The technique relies on the principle that the absorption of ultraviolet and visible light by methylene blue is sensitive to its local environment. Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax), and changes in molar absorptivity (hypochromism or hyperchromism), provide evidence of interactions.

Binding of the this compound to macromolecules like DNA often results in significant spectral changes. For instance, intercalation of the this compound into the DNA double helix typically leads to hypochromism (a decrease in absorbance intensity) and a bathochromic (red) shift in the λmax. researchgate.netmdpi.com This is attributed to the interaction of the dye's chromophore with the DNA base pairs. In contrast, electrostatic interactions with the phosphate (B84403) backbone of DNA may cause different spectral shifts. researcher.life The magnitude of these changes can be used to determine binding constants and stoichiometry of the interaction. nju.edu.cn

Studies have also utilized UV-Vis spectrophotometry to explore the aggregation of methylene blue cations in solution. The monomeric form of methylene blue in aqueous solution typically absorbs around 664 nm, while dimers and higher-order aggregates absorb at shorter wavelengths, around 610 nm. scielo.brstuba.sk The relative intensities of these bands can be used to study the equilibrium between monomeric and aggregated forms under different conditions of concentration, temperature, and solvent polarity. acs.org For example, increasing the concentration of methylene blue or the ionic strength of the solution can promote dimerization and the formation of higher aggregates. acs.orgbohrium.com

The interaction of methylene blue with various molecules and materials, such as cyclodextrins, surfactants, and minerals, has also been characterized using UV-Vis spectrophotometry. researcher.lifenju.edu.cnbohrium.com These studies often involve titration experiments where the spectrum of methylene blue is monitored as the concentration of the interacting species is varied. The resulting data can be analyzed using models like the Benesi-Hildebrand equation to quantify the binding affinity.

Table 1: UV-Vis Spectrophotometric Data for this compound Interactions

Interacting Species Observed Spectral Change Interpretation
Calf Thymus DNA Hypochromism and bathochromic shift Intercalation into DNA base pairs researchgate.netmdpi.com
Single-stranded DNA Hypochromism with no shift in λmax Electrostatic interaction and surface stacking researcher.life
Sodium Alginate Formation of a new absorption band Complex formation researchgate.net
β-Cyclodextrin Increase in absorbance Formation of a 1:1 inclusion complex nju.edu.cn
Sodium Dodecyl Sulfate (B86663) (SDS) Micelles Blue-shift and enhanced intensity Electrostatic interaction and solubilization researcher.life

Fluorescence Spectroscopy for Binding and Quenching Analysis

Fluorescence spectroscopy offers a highly sensitive method for studying the binding and quenching of the this compound. orientjchem.org Methylene blue is fluorescent, and its emission properties can be significantly altered upon interaction with other molecules.

A common observation is the quenching of methylene blue's fluorescence upon binding to DNA. researchgate.net This quenching can occur through various mechanisms, including static quenching, where a non-fluorescent complex is formed, and dynamic quenching, which involves collisional deactivation of the excited state. The Stern-Volmer equation is often used to analyze the quenching data and determine the quenching constants, providing insights into the nature of the interaction. researcher.life For instance, the quenching of methylene blue fluorescence by DNA bases is a strong indicator of close proximity, supporting an intercalation binding mode. researchgate.net

Conversely, in some environments, an enhancement of fluorescence can be observed. For example, the formation of an inclusion complex with β-cyclodextrin can lead to an increase in the fluorescence intensity of methylene blue. nju.edu.cn This is often attributed to the protective environment of the cyclodextrin (B1172386) cavity, which shields the dye from non-radiative decay pathways.

Synchronous fluorescence spectroscopy, where both excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference (Δλ), can provide information about the microenvironment around specific chromophores. Changes in the synchronous fluorescence spectra of proteins in the presence of methylene blue can indicate conformational changes and alterations in the polarity around tryptophan and tyrosine residues. acs.org

Time-resolved fluorescence measurements can provide further details on the excited-state dynamics and distinguish between different quenching mechanisms.

Table 2: Fluorescence Spectroscopy Findings for this compound

Interacting Species Observation Deduced Information
DNA Fluorescence quenching Binding and intercalation into the DNA helix researchgate.net
β-Cyclodextrin Fluorescence enhancement Formation of an inclusion complex nju.edu.cn
Lysozyme Decrease in emission with a blue shift Conformational changes in the protein upon binding acs.org
Poly(rA)-poly(rU) Fluorescence quenching Calculation of Stern-Volmer quenching constants researcher.life

Surface-Enhanced Raman Scattering (SERS) for Sensitive Detection and Interaction Profiling

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides highly sensitive vibrational spectra of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of methylene blue at very low concentrations. acs.orgrsc.org

SERS spectra of methylene blue exhibit characteristic bands corresponding to its various vibrational modes, including the C-N-C skeletal deformation and C-H vibrations. acs.org The high sensitivity of SERS makes it an excellent tool for trace detection of methylene blue in various samples. nih.govrsc.org By using substrates with a high density of "hot spots," where the electromagnetic field is strongly enhanced, detection limits in the nanomolar and even picomolar range can be achieved. rsc.org

Beyond sensitive detection, SERS can also provide detailed information about the interaction of methylene blue with surfaces and other molecules. The adsorption of methylene blue onto a SERS-active substrate can lead to shifts in the Raman bands and changes in their relative intensities, providing insights into the orientation and binding mechanism of the dye on the surface. acs.org For example, the interaction of methylene blue with a silver surface can be studied by monitoring the potential-dependent changes in the SERS spectrum. acs.org

SERS has been employed to study the adsorption of methylene blue on various materials, including silver nanoparticles, rsc.org silver-decorated layered double hydroxides, rsc.org and chitosan-based biocomposites. nih.gov These studies demonstrate the utility of SERS in characterizing the adsorption process and understanding the nature of the interaction between the this compound and the substrate.

Table 3: SERS Analysis of this compound

SERS Substrate Key Finding Application
Ag Nanoparticle-decorated Magnetic CoNi Layered Double Hydroxides High enhancement factor (5.81 × 10⁸) and low detection limit (1 × 10⁻¹¹ mol L⁻¹) Ultrasensitive detection in environmental water rsc.org
Silver Nanodecahedra Detection limit of 10⁻⁷ M Sensitive detection of methylene blue in solution rsc.org
Ag Thin Films Detection limit of 10⁻⁵ mol/L Detection of low concentrations of methylene blue nih.gov
Chitosan-based biocomposite with Ag NPs High sensitivity with an enhancement factor of ~10⁸ Dye adsorption and sensing applications nih.gov

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational changes of chiral molecules and the induced chirality in achiral molecules upon interaction with a chiral environment. While methylene blue itself is achiral, it can exhibit an induced CD signal when it binds to a chiral macromolecule like DNA.

The interaction of methylene blue with DNA can lead to significant changes in the CD spectrum of DNA. researchgate.net These changes can provide information about the binding mode and the effect of the dye on the DNA conformation. For instance, intercalation of methylene blue into the DNA double helix can alter the stacking interactions between the base pairs, resulting in changes in the characteristic positive and negative bands of the B-form DNA CD spectrum. ajol.info

CD spectroscopy has also been used to investigate the conformational changes in proteins upon binding to methylene blue. The binding of methylene blue to a protein can alter its secondary structure, which can be monitored by observing the changes in the far-UV CD spectrum. researcher.life For example, a slight change in the conformation and secondary structure of tyrosinase upon binding to methylene blue has been observed using CD spectroscopy. researcher.life

Furthermore, CD can be used to study the aggregation of methylene blue in the presence of chiral templates. For example, the binding of methylene blue to alginate, a chiral polysaccharide, can induce a CD signal that provides information about the arrangement of the dye molecules on the polymer chain. scirp.org

Advanced Electrochemical Techniques

Electrochemical methods are instrumental in characterizing the redox properties of the this compound and its interactions. These techniques probe the electron transfer processes that methylene blue undergoes.

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry (CV) is a widely used electrochemical technique for studying the redox behavior of chemical species. For the this compound (MB+), CV reveals its ability to undergo reduction and oxidation processes. In aqueous solutions, methylene blue typically exhibits a quasi-reversible two-electron, one-proton reduction to its colorless leuco form, leucomethylene blue (LMB). stuba.skscilit.com The CV of methylene blue shows a cathodic peak corresponding to the reduction of MB+ and an anodic peak corresponding to the oxidation of LMB.

The formal potential of the MB+/LMB redox couple is pH-dependent, indicating the involvement of protons in the electrode reaction. scilit.com Studies in non-aqueous solvents have shown that the electro-reduction of methylene blue can proceed in two well-defined single-electron transfer steps, first forming a radical cation and then an anion. The stability of these intermediates is highly dependent on the solvent and the supporting electrolyte. researchgate.net

CV is also a powerful tool for studying the interaction of methylene blue with other molecules and surfaces. When methylene blue binds to DNA immobilized on an electrode surface, the CV response can change significantly. stuba.skresearchgate.net For example, the intercalation of methylene blue into double-stranded DNA can lead to an increase in the peak current, which forms the basis for many electrochemical DNA biosensors. stuba.sk The interaction with single-stranded DNA can result in a different voltammetric response, allowing for the electrochemical discrimination between single- and double-stranded DNA. researchgate.net

The modification of electrodes with methylene blue or its polymers has been explored to create electrocatalytic surfaces. These modified electrodes can facilitate the electron transfer of other molecules, as demonstrated in the determination of theophylline. sci-hub.se The electrochemical polymerization of methylene blue can be monitored by CV, where new redox peaks corresponding to the polymer appear as the number of cycles increases. nih.gov

Table 4: Cyclic Voltammetry Data for this compound

System Observation Interpretation
Methylene Blue in Aqueous Solution Quasi-reversible two-electron, one-proton reduction Formation of leucomethylene blue stuba.skscilit.com
Methylene Blue in Non-Aqueous Solvents Two distinct single-electron transfer processes Formation of a radical cation and then an anion
Methylene Blue with DNA-modified Electrode Increased peak current for dsDNA Intercalation of methylene blue into the DNA helix stuba.sk
Methylene Blue with ssDNA-modified Electrode Shift in peak potential compared to dsDNA Different binding mode, allowing discrimination researchgate.net
Electropolymerization of Methylene Blue Appearance of new redox peaks Formation of poly(methylene blue) on the electrode surface nih.gov

Square Wave Voltammetry (SWV)

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for elucidating the properties and behavior of the this compound at an atomic and electronic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For the this compound, DFT calculations have been instrumental in understanding its fundamental properties.

Key findings from DFT studies on MB+ include:

Electronic Structure and Optical Properties : DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between these orbitals is crucial for understanding the electronic transitions and optical properties of the molecule. researchgate.netresearchgate.netfrontiersin.org The main absorption peak of MB+ in the visible spectrum is attributed to a π→π* electronic transition. researchgate.net

Coordination Chemistry : DFT studies have investigated the coordination behavior of MB+ with various metal ions. researchgate.netresearchgate.net These calculations have shown that MB+ is generally not a strong ligand, and its coordination to metals typically occurs through the nitrogen atom of the tricyclic ring. researchgate.net In some cases, strong supramolecular packing in the solid state can stabilize metal complexes that are otherwise unattainable. acs.org

Reaction Mechanisms : DFT has been used to explore reaction pathways, such as the catalytic effects of additives in reactions involving MB+. researchgate.net It can help elucidate how non-covalent interactions, like hydrogen bonding, can lower the activation energy of rate-determining steps. researchgate.net

Charge Distribution : The distribution of the positive charge within the MB+ cation has been a subject of study. Conventional resonance structures suggest the charge is delocalized, but computational models indicate that the most positive charges are located on the terminal methyl groups. mdpi.comresearchgate.netresearchgate.net

Quantum Chemical Descriptor This compound (Gas Phase) This compound (Aqueous) Reference
E HOMO (eV)-8.125-5.213 scispace.com
E LUMO (eV)-6.614-4.941 scispace.com
Energy Gap (eV)1.5110.272 scispace.com

Note: The values can vary depending on the specific functional and basis set used in the DFT calculation.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements and interactions of the this compound with its environment, particularly with solvent molecules and other solutes.

MD simulations of MB+ have revealed:

Interactions with Biomolecules : MD has been used extensively to study the interaction of MB+ with glycosaminoglycans (GAGs), a class of anionic polysaccharides. mdpi.comresearchgate.net These simulations show that the interaction is driven by both electrostatic forces and van der Waals interactions, with the terminal methyl groups of MB+ playing a key role in binding to the negatively charged GAGs. researchgate.netresearchgate.net

Solvent Effects : The behavior of MB+ is significantly influenced by the solvent. mdpi.comresearchgate.net MD simulations can model the solvation shell around the cation and show how solvent molecules like water or ethanol (B145695) interact with different parts of the dye. mdpi.com For instance, simulations have shown that in the presence of water, there is no evidence of stable, dynamically restricted water molecules participating directly in the GAG-MB+ interface. mdpi.comresearchgate.net

Aggregation and Stacking : MB+ cations have a strong tendency to aggregate in solution, forming dimers and higher-order oligomers. mdpi.commdpi.com MD simulations show that this aggregation is driven by π-π stacking interactions, with the molecules arranging in both parallel and antiparallel orientations. mdpi.com This stacking is also a prominent feature in the crystal structures of MB+ salts. iucr.org

Conformational Flexibility : MD simulations, combined with experimental data, can reveal the flexibility of molecules and pores that interact with MB+. cristallografia.org

Quantum descriptors derived from computational chemistry, particularly from DFT, are used to quantify the reactivity of the this compound. These descriptors provide a theoretical framework for predicting how MB+ will behave in chemical reactions.

Important quantum descriptors and their implications for MB+ include:

HOMO and LUMO Energies : As mentioned previously, the energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental descriptors. The HOMO energy (E_HOMO) is related to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. scispace.com

Electronegativity (χ) : Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness.

Global Softness (S) : The reciprocal of hardness, indicating how easily the electronic structure can be modified.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment, indicating its propensity to act as an electrophile.

These descriptors are valuable for understanding and predicting the interaction of the this compound in various chemical and biological systems, such as its adsorption onto surfaces or its role as a photosensitizer. scispace.com

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex. nih.gov This method is instrumental in identifying the binding sites and interaction mechanisms of the this compound (MB⁺) with various macromolecules, such as proteins and polymers. By calculating the binding energy, researchers can determine the affinity and stability of the MB⁺-receptor complex.

Computer simulations have been employed to predict and analyze the binding of MB⁺ to proteins. For instance, a study involving proteins from Porphyromonas gingivalis (Pg) used AutoDock software to calculate the docking energy. The results indicated that MB⁺ could bind to multiple sites on these proteins, with calculated binding energies such as -6.26 kcal/mol for FimA protein and -5.91 kcal/mol for Mfa4 protein. nih.gov These simulations can reveal specific binding sites, such as the GLU47 residue in the Mfa4 protein, where hydrogen bonds are formed. nih.gov

In another application, the interaction between New Methylene Blue (NMB), a derivative of MB⁺, and serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) was investigated. researchgate.net Molecular docking studies predicted that the most probable binding site for NMB is within Subdomain IIA (site I) of both proteins. researchgate.net The stability of the HSA-MB complex was further supported by molecular dynamics simulations. researchgate.net The primary forces driving the formation of these complexes were identified as hydrogen bonds and van der Waals interactions. researchgate.net

The versatility of molecular docking extends to interactions with synthetic polymers. A study using the AutoDock 4.2 tool analyzed the binding between the MB⁺ cation (acting as the receptor) and various organic polymer moieties (acting as ligands), including carboxylate ions (COO⁻) and carboxylic acid (COOH). nih.gov The results are presented in the table below, showing the binding energies for different simulated interactions.

ReceptorLigand MoietyBinding Energy (kcal/mol)
Methylene Blue (MB⁺)Carboxylate ion (COO⁻)-2.63
Methylene Blue (MB⁺)Carboxylic acid (COOH)-2.23
Methylene Blue (MB⁺)N-isopropylacrylamide (NIPAM)-3.23

This table presents molecular docking results with the least binding energy between the this compound and organic polymer moieties using the AutoDock 4.2 tool. nih.gov

Intermolecular Interaction Energy Calculations (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface (HS) analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. chemrj.orgnih.gov This technique partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of close contacts between molecules. nih.gov For the this compound, HS analysis provides insights into the forces that govern its packing in various crystalline forms, such as hydrogen bonds, π-π stacking, and van der Waals forces. chemrj.orgiaras.org

In the crystal structure of a tetrachloridocobaltate(II) complex with MB⁺, ([MB]⁺₂[CoCl₄]²⁻), Hirshfeld surface analysis was used to quantify the contributions of different intermolecular interactions. chemrj.org The analysis revealed that H···H interactions made the most significant contribution to the total Hirshfeld surface for both independent MB⁺ cations in the asymmetric unit. chemrj.org Similarly, in a tetrachlorideferrate(III) complex ([MB][FeCl₄]), C–H···Cl hydrogen bonds were identified as key interactions connecting the MB⁺ cations within the 3D network. iaras.org

The contributions of various intermolecular contacts to the total crystal packing can be summarized in a table. The data highlights the prevalence of specific interactions that stabilize the crystal lattice.

Interaction TypeContribution for [MB(A)]⁺ (%)Contribution for [MB(B)]⁺ (%)
H···H46.746.8
C···H/H···C20.320.6
Cl···H/H···Cl17.516.7
S···H/H···S5.35.0
N···H/H···N2.02.1
C···C4.03.8

This table shows the percentage contributions of various intermolecular interactions to the total Hirshfeld surface for the two crystallographically independent Methylene Blue cations ([MB(A)]⁺ and [MB(B)]⁺) in the [MB]⁺₂[CoCl₄]²⁻ complex. chemrj.org

Beyond visualization, intermolecular interaction energies can be calculated using energy models like CE-B3LYP/6-31G(d,p) within software such as CrystalExplorer. nih.goviaras.org The total interaction energy (E_tot) is the sum of electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) components. nih.gov For a pair of adjacent, π-π stacked MB⁺ cations in the [MB][FeCl₄] complex, the intermolecular interaction energy was calculated to be -33.5 kJ/mol. iaras.org In another study, the total energy calculated for a different molecular complex was -58.5 kJ/mol, with the dispersion energy (-71.2 kJ/mol) being the most significant attractive contribution. nih.gov These energy calculations are crucial for understanding the nature and strength of the forces holding the molecules together in a supramolecular assembly.

Synthesis and Characterization of Novel MB⁺ Derivatives and Composites

Preparation of Modified this compound Structures

The structure of the this compound can be chemically modified to alter its properties. A common derivative is Leuco-Methylene Blue (L-MB), the reduced, colorless form of MB⁺. The synthesis of L-MB can be achieved by dissolving Methylene Blue monohydrate in deionized water, adding toluene (B28343), and then introducing a reducing agent like sodium dithionite. olemiss.edu The addition of a base, such as sodium carbonate, facilitates the transfer of the resulting L-MB from the aqueous phase to the toluene phase. olemiss.edu The reaction mixture turning from blue to yellow or colorless indicates the successful reduction of MB⁺. olemiss.edu

Another modification involves creating derivatives at the phenothiazine (B1677639) nitrogen. For example, a 10-N-carbamoyl linkage modification can be prepared. olemiss.edu This synthesis involves first creating an MB-NP derivative, which is then reacted with a polymer like Polyethyleneimine (PEI). olemiss.edu The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and refluxed for an extended period to ensure completion. olemiss.edu Such modifications are pursued to develop new compounds with specific functionalities.

Synthesis of MB⁺-Intercalated Materials and Composites

The this compound is frequently intercalated into layered host materials to create organic-inorganic composites with tailored properties. These hosts often include clays (B1170129) like montmorillonite (B579905) and metal oxides. du.ac.irmdpi.com

One method for creating these composites is through ion exchange. For instance, organo-bentonite can be prepared by exchanging the native cations in bentonite (B74815) with organic cations from surfactants like cetyltrimethylammonium bromide (CTAB) or 1-butyl-3-methylimidazolium chloride (BMIMCl). lew.ro This modified clay can then readily adsorb MB⁺ from aqueous solutions. lew.ro Another approach is a guest-guest exchange method, used to synthesize an MB⁺-intercalated layered triniobate (MB⁺-Nb₃O₈). This process uses an n-propylamine-intercalated niobate as an intermediate. tandfonline.com

A different strategy involves the restacking of exfoliated nanosheets in the presence of MB⁺. A porous mixed Ti-Nb oxide host was synthesized by chemically exfoliating KTiNbO₅ into nanosheet colloids, which were then restacked using an acid. du.ac.irdu.ac.ir When exposed to an aqueous solution of MB⁺, this porous host rapidly intercalated the dye, reaching a loading of 226 mg/g. du.ac.irdu.ac.ir Characterization using X-ray diffraction (XRD) showed that the intercalated MB⁺ cations are arranged obliquely, tilted away from the plane of the host layers. du.ac.irtandfonline.com

Host MaterialSynthesis MethodKey Findings
Layered Potassium Triniobate (KNb₃O₈)Guest-guest exchange via n-propylammine-HNb₃O₈ intermediateMB⁺ cations are arranged obliquely in the interlayer spaces. tandfonline.com
Porous Ti-Nb OxideRapid intercalation into a pre-formed porous host made from restacked nanosheetsHigh MB⁺ loading of 226 mg/g; MB⁺ tilted 40.4° from the host sheet plane. du.ac.irdu.ac.ir
Montmorillonite (Mt)Adsorption onto clay modified with Polyaniline and CTAB surfactantEnhanced adsorption capacity (108.82 mg·g⁻¹) compared to unmodified clay. mdpi.com
Bentonite (Bt)Ion exchange with surfactants (CTAB, BMIM) followed by MB⁺ adsorptionMaximum adsorption capacity of 47.186 mg·g⁻¹ for Bt-BMIM. lew.ro

This table summarizes various methods and findings for the synthesis of this compound-intercalated materials.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical energy such as grinding or milling, provides a solvent-free or solvent-assisted route to new materials. chemrj.orgrsc.org This technique has been successfully applied to prepare salt-type complexes of the this compound with various metal anions.

For example, a tetrachloridocobaltate(II) complex, [MB]⁺₂[CoCl₄]²⁻, was synthesized through the mechanochemical reaction of CoCl₂·6H₂O with [MB]Cl·5H₂O by grinding the reagents in an agate mortar. chemrj.org Similarly, chloridocuprate complexes and a tetrachlorideferrate(III) complex of MB⁺ have been prepared by grinding copper(II) chloride or ferrate chloride with Methylene Blue hydrate. iaras.orgresearchgate.net In some cases, a small amount of a liquid, such as dimethylformamide (DMF), is added to assist the reaction, a process known as solvent-assisted mechanochemical synthesis. researchgate.net This method has also been used to synthesize metal-organic frameworks (MOFs) that can be used as efficient adsorbents for the MB⁺ cation. rsc.org The resulting products are typically characterized by single-crystal X-ray diffraction to determine their structure. chemrj.orgiaras.orgresearchgate.net

Analytical and Sensing Applications of Methylene Blue Cation Non Clinical

Development of Electrochemical Sensors for Environmental Analytes

Electrochemical sensors offer distinct advantages for environmental analysis, including simplicity, portability, and rapid response times. mdpi.comresearchgate.net The Methylene (B1212753) Blue cation has been integral to the development of such sensors for detecting a range of environmental pollutants. nih.gov

The reaction between hydrogen sulfide (B99878) and N,N-dimethyl-p-phenylenediamine in the presence of iron(III) to form Methylene Blue is a well-established method for the photometric determination of sulfide concentrations. wikipedia.org This reaction allows for sensitive detection in the range of 0.020 to 1.50 mg/L. wikipedia.org

Researchers have also developed potentiometric sensors for the Methylene Blue cation itself, which can then be used for the indirect determination of sulfide ions. One such sensor, utilizing a poly(vinyl chloride) (PVC) membrane, demonstrated a linear response to MB⁺ in the concentration range of 6x10⁻⁷ to 10⁻⁴ mol/L. researchgate.net By converting sulfide to Methylene Blue, this sensor can detect sulfide-sulfur in a linear range of 0.12–15 µg/ml with a low detection limit of 0.01 µg/ml. researchgate.net This method has been successfully applied to the analysis of wastewater samples. researchgate.net

Another approach involves using Methylene Blue as an internal reference molecule in electrochemical sensors. For instance, a sensor developed for hydrogen sulfide detection utilized electroactive silver dendritic nanocomposites with Methylene Blue as an internal reference, combined with graphene oxide to enhance sensitivity. mdpi.com This design provides a built-in correction mechanism to mitigate interference from the sample matrix. mdpi.com

Sensor TypeAnalyteLinear RangeDetection LimitReference
PhotometricSulfide0.020–1.50 mg/L- wikipedia.org
PVC membrane potentiometric sensorSulfide-sulfur0.12–15 µg/ml0.01 µg/ml researchgate.net
Electrochemical with MB referenceHydrogen Sulfide0.5–4 µM0.36 mM mdpi.com

The this compound is itself considered an environmental pollutant, particularly from textile industry wastewater. mdpi.comarxiv.org Consequently, numerous electrochemical sensors have been developed for its detection. One such sensor, based on amino-group-functionalized multi-walled carbon nanotubes on a glassy carbon electrode, achieved a very low detection limit of 0.21 nM for Methylene Blue. mdpi.comresearchgate.net Another study utilized a boron-doped diamond nanowire array electrode, which demonstrated a wide linear detection range for MB of 0.04–10 μM and a detection limit of 0.72 nM. mdpi.com

The electrochemical degradation of Methylene Blue, often used as a model for the breakdown of organic pollutants, has also been studied. A Ni-Co-oxide anode, for example, has shown promise in the complete removal of Methylene Blue from aqueous solutions, with its efficiency enhanced by the presence of chloride ions. mdpi.com

Sensor/MethodAnalyteLinear RangeDetection LimitReference
NH₂-fMWCNTs/GCEMethylene Blue0.01 µM to 0.5 µM0.21 nM mdpi.comresearchgate.net
Boron-doped diamond nanowire arrayMethylene Blue0.04–10 μM0.72 nM mdpi.com
Ni-Co-oxide anode (Degradation)Methylene Blue-- mdpi.com

Detection of Sulfide Ions

Application as a Redox Indicator in Analytical Chemistry

Methylene Blue is widely employed as a redox indicator in analytical chemistry. wikipedia.orgchemimpex.comvedantu.com Its solution is blue in an oxidizing environment and becomes colorless when exposed to a reducing agent. wikipedia.org This color change is reversible and occurs at a specific electrode potential, making it useful for determining the endpoint of redox titrations. wikipedia.orgvedantu.com The classic "blue bottle" experiment, where a solution containing glucose, sodium hydroxide (B78521), and Methylene Blue changes from blue to colorless and back upon shaking, is a prime demonstration of this property. wikipedia.org

Trace Analysis Applications

The intense color of the this compound allows for its use in the trace analysis of various substances. For instance, it is used in the spectrophotometric analysis of anionic surfactants. mdpi.com The formation of an ion pair between the this compound and the anionic surfactant allows for its extraction into an organic solvent and subsequent quantification.

Furthermore, advanced analytical techniques have been developed for the trace detection of Methylene Blue itself. Surface-enhanced Raman spectroscopy (SERS) has been used to detect trace amounts of Methylene Blue in fish muscle, achieving a detection limit of 10 ng/g using gold nanoparticles. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) has also been employed to measure trace levels of sulfide by converting it to Methylene Blue, with a detection limit for sulfide of approximately 1.5 nmol L⁻¹. researchgate.net

MB⁺ as a Probe for Material Characterization (e.g., Clay Minerals, Aggregate Properties)

The this compound has a strong affinity for the negatively charged surfaces of clay minerals, making it an excellent probe for their characterization. uwa.edu.auiwaponline.com The Methylene Blue Index (MBI) is a measure of the amount of MB⁺ adsorbed by a material and is used to determine properties such as cation exchange capacity (CEC) and specific surface area. mdpi.comresearchgate.net

The MBI test is a simple and rapid method to assess the quality of aggregates and to identify the presence of swelling clay minerals. mdpi.comtamu.edu The amount of Methylene Blue adsorbed correlates well with important engineering properties like Atterberg limits and the required dosage of flocculants in tailings management. uwa.edu.au The adsorption of MB⁺ onto clay surfaces occurs primarily through cation exchange, where it displaces other cations from the mineral lattice. uwa.edu.au This strong interaction allows for the sensitive detection of even minor amounts of problematic clays (B1170129). mdpi.com

Property MeasuredApplicationPrincipleReference
Cation Exchange Capacity (CEC)Soil and rock characterizationAdsorption of MB⁺ displaces exchangeable cations. mdpi.comresearchgate.net
Specific Surface Area (SSA)Clay mineral analysisMB⁺ molecules cover the surface of clay particles. mdpi.com
Swelling PotentialAggregate and soil testingMB⁺ adsorption is indicative of swelling clay minerals. mdpi.comresearchgate.net
Flocculant Dose PredictionTailings managementMBI correlates with the amount of flocculant needed. uwa.edu.au

Environmental Degradation and Remediation Studies of Methylene Blue Cation Mechanistic Focus

Electrochemical Degradation Processes and Mechanisms

Electrochemical oxidation processes offer a promising avenue for the degradation of methylene (B1212753) blue. These methods involve the generation of highly reactive species at an electrode surface, leading to the breakdown of the dye molecule. The degradation can proceed through two primary mechanistic pathways: direct and indirect oxidation.

Direct and Indirect Oxidation Mechanisms

Direct electrochemical oxidation occurs when methylene blue molecules are directly oxidized at the anode surface through electron transfer. tandfonline.com This process is often diffusion-controlled, meaning the rate of degradation is influenced by the transport of the dye molecules to the electrode. researchgate.net

Indirect electrochemical oxidation , on the other hand, is a more commonly employed and often more efficient method. tandfonline.comresearchgate.net It relies on the in-situ generation of strong oxidizing agents, such as hydroxyl radicals (•OH) and active chlorine species (e.g., hypochlorite (B82951) ions), from the electrolyte solution. tandfonline.comresearchgate.netacs.org These reactive species then attack and degrade the methylene blue molecules in the bulk solution. tandfonline.com The primary mechanism in indirect oxidation often involves the mineralization of the organic matter by hydroxyl radicals. arabjchem.org These radicals are generated from the discharge of water at the anode surface. arabjchem.org The presence of chloride ions can significantly enhance the degradation rate through the formation of active chlorine, which has strong bleaching properties. researchgate.netacs.org

The general reactions involved in indirect oxidation can be summarized as follows:

Formation of hydroxyl radicals on the anode surface (M): M + H₂O → M(•OH) + H⁺ + e⁻ arabjchem.org

Oxidation of organics by hydroxyl radicals: M(•OH) + Organics → M + CO₂ + H₂O + other products arabjchem.org

In the presence of chloride ions: 2Cl⁻ → Cl₂ + 2e⁻, followed by the formation of hypochlorite (OCl⁻) depending on the pH. acs.org

Role of Electrolytes and Electrode Materials

The choice of electrolyte and electrode material plays a crucial role in the efficiency and mechanism of electrochemical degradation.

Electrolytes: Supporting electrolytes are essential to improve the ionic strength and electrical conductivity of the solution. nih.gov Commonly used electrolytes include sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄). nih.gov The presence of chloride ions, as found in NaCl, can significantly accelerate the degradation process due to the generation of highly reactive chlorine and hypochlorite species. researchgate.netacs.orgmdpi.com Studies have shown that increasing the concentration of NaCl can decrease the time required for complete degradation of methylene blue. tandfonline.com For instance, one study reported that with 0.05 M, 0.10 M, and 0.50 M NaCl, the time for over 99% degradation was 65, 22, and 12 minutes, respectively. tandfonline.com While electrolytes like KHCO₃ and H₂SO₄ have been investigated, chloride-containing electrolytes often demonstrate superior performance in indirect oxidation. researchgate.netarxiv.org

Electrode Materials: The nature of the anode material is a key determinant of the degradation efficiency. tandfonline.com High-oxygen-overvoltage anodes, such as boron-doped diamond (BDD), tin dioxide (SnO₂), and lead dioxide (PbO₂), are known to be highly effective for the electrochemical oxidation of organic pollutants. acs.orgnih.gov These materials are efficient in generating hydroxyl radicals. researchgate.net While BDD is considered one of the best anode materials, its high cost limits its widespread application. mdpi.com Mixed metal oxide electrodes, such as Ti/RuO₂, are effective for indirect electrolysis mediated by active chlorine. researchgate.net Graphite (B72142) and graphite-doped PbO₂ anodes have also been successfully used for methylene blue degradation. acs.orgarabjchem.org Flexible graphite electrodes have been explored as a low-cost and stable alternative. nih.gov The choice of electrode material influences not only the degradation rate but also the potential for unwanted side reactions like the oxygen evolution reaction (OER). mdpi.com An ideal anode should have a high overpotential for OER to maximize the current efficiency for pollutant degradation. mdpi.com

Electrode MaterialElectrolyteKey FindingsReference
Mixed Metal OxideNaClIndirect oxidation via hypochlorite generation is highly efficient. tandfonline.com
Boron-Doped Diamond (BDD)-Effective for direct oxidation. researchgate.net
Ti/RuO₂NaClMediates indirect oxidation through active chlorine generation. researchgate.net
Graphite doped PbO₂-Successful for methylene blue degradation. arabjchem.org
Flexible GraphiteNaClLow-cost and versatile for electrochemical removal. acs.orgnih.gov
Ni-Co-OxideNa₂SO₄, NaClChloride ions significantly enhance degradation kinetics. mdpi.com
Carbon Nanotubes on Carbon FiberKHCO₃, H₂SO₄Applied current and initial dye concentration are more influential than the electrolyte type. researchgate.net

Photocatalytic Degradation Processes and Mechanisms

Photocatalysis is another advanced oxidation process that utilizes semiconductor materials and a light source to generate reactive species for the degradation of organic pollutants like methylene blue.

Formation and Role of Reactive Oxygen Species

The fundamental principle of photocatalysis involves the excitation of a semiconductor photocatalyst by light with energy equal to or greater than its band gap. This creates electron-hole pairs (e⁻/h⁺). mdpi.com These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce a variety of highly reactive oxygen species (ROS). mdpi.commdpi.com

The primary ROS involved in the degradation of methylene blue include:

Hydroxyl radicals (•OH): These are powerful, non-selective oxidizing agents. They are primarily formed when the positive holes (h⁺) react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface. mdpi.comcambridge.org

Superoxide (B77818) radical anions (O₂•⁻): These are formed when the electrons (e⁻) in the conduction band react with adsorbed molecular oxygen. mdpi.comacs.org

Hydroperoxyl radicals (HO₂•): These can be formed from the protonation of superoxide radicals. mdpi.com

Singlet oxygen (¹O₂): This is another potential ROS that can contribute to the degradation process. mdpi.com

These ROS then attack the methylene blue molecule, leading to its breakdown. mdpi.com Scavenger experiments are often conducted to identify the dominant ROS in a specific photocatalytic system. For instance, isopropanol (B130326) is used to quench •OH, p-benzoquinone for O₂•⁻, and EDTA for h⁺. cambridge.org Studies have shown that for certain catalysts, holes and hydroxyl radicals are the most effective species in the photodegradation of methylene blue. acs.org In other systems, the superoxide radical anion has been identified as the main reactive species. acs.org

Degradation Pathways and Byproduct Identification

The degradation of methylene blue through photocatalysis proceeds via a series of steps, ultimately leading to the mineralization of the dye into simpler, less harmful inorganic compounds like CO₂, H₂O, and mineral acids.

The initial and crucial step in the degradation pathway is often the demethylation of the methylene blue molecule. mdpi.comresearchgate.net This involves the removal of methyl groups (-CH₃) from the amine substituents on the aromatic rings. This process leads to the formation of various intermediates, such as Azure B, Azure A, and Azure C, which are progressively demethylated forms of methylene blue. researchgate.net

Further oxidation leads to the opening of the aromatic rings and the breakdown of the heterocyclic thiazine (B8601807) ring structure. mdpi.com This results in the formation of smaller organic intermediates. The identification of these byproducts is typically carried out using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net The presence of hydroxylated intermediates has been detected, confirming the role of the hydroxyl radical mechanism. rsc.org

The degradation can be influenced by factors such as the pH of the solution. For instance, the surface charge of the photocatalyst can vary with pH, affecting the adsorption of the cationic methylene blue molecule and, consequently, the degradation efficiency. acs.orgacs.org

IntermediateFormation PathwayReference
Azure BDemethylation of Methylene Blue mdpi.comresearchgate.net
Azure AFurther demethylation researchgate.net
Azure CFurther demethylation researchgate.net
Hydroxylated intermediatesAttack by hydroxyl radicals rsc.org

Adsorption-Based Removal Strategies and Mechanisms (as detailed in Section 3)

Adsorption is a widely used and effective method for the removal of methylene blue from aqueous solutions. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

The primary mechanisms governing the adsorption of the cationic methylene blue dye include:

Electrostatic Interaction: Methylene blue is a cationic dye, meaning it carries a positive charge in solution. mdpi.com Many adsorbent materials possess a negatively charged surface, especially at higher pH values. This difference in charge leads to a strong electrostatic attraction, which is a major driving force for adsorption. mdpi.comrsc.org

Hydrogen Bonding: The nitrogen and sulfur atoms in the methylene blue structure can form hydrogen bonds with functional groups (e.g., hydroxyl, carboxyl) present on the surface of the adsorbent. rsc.orgresearchgate.net

π-π Stacking Interactions: The aromatic rings of the methylene blue molecule can interact with the π-electron systems of certain adsorbents, such as those containing graphitic structures (e.g., biochar, carbon nanotubes). researchgate.net

Hydrophobic Interactions: These can also contribute to the adsorption process, particularly under conditions where electrostatic interactions are less favorable. rsc.org

Cation Exchange: In some cases, the cationic methylene blue can be adsorbed by exchanging with other cations present on the adsorbent surface. rsc.org

A variety of low-cost and renewable materials have been investigated as adsorbents for methylene blue, including biochar derived from agricultural waste like cattle manure and watermelon rind. rsc.orgresearchgate.net The efficiency of these adsorbents is influenced by factors such as initial dye concentration, adsorbent dosage, contact time, and the pH of the solution. rsc.org For example, at low pH, competition between H⁺ ions and the cationic dye for adsorption sites can reduce removal efficiency. rsc.org The adsorption process is often described by isotherm models like the Langmuir model and kinetic models such as the pseudo-second-order model. rsc.orgresearchgate.net

AdsorbentKey Adsorption MechanismsReference
Cattle Manure-Derived BiocharCation exchange, electrostatic interaction, hydrogen bonding, physical effects rsc.org
Carbonized Watermelon RindElectrostatic, hydrogen bonding, and π–π stacking interactions researchgate.net
V₂CTₓ MXeneElectrostatic interaction, hydrogen bond acs.org
NaOH-Modified Areca Residue BiocharElectrostatic attraction mdpi.com
Zn₂(Bdc)₂(Dabco) Metal-Organic FrameworkCovalent bonding, electrostatic interactions

Integration of Degradation and Sensing for Environmental Monitoring

The integration of degradation and sensing functionalities into a single system for environmental pollutants like the Methylene Blue (MB) cation represents a significant advancement in environmental monitoring and remediation technologies. These dual-functional systems are designed not only to neutralize the threat of the pollutant but also to simultaneously monitor its concentration in real-time. This approach offers a streamlined and efficient solution for managing water quality. The primary mechanism often involves harnessing the photocatalytic degradation of MB, where the change in MB concentration, typically observed through spectroscopic methods, serves as the sensing signal.

Recent research has focused on developing novel materials that can act as both the catalyst for degradation and the transducer for sensing. These materials are often nanocomposites engineered to exhibit high photocatalytic efficiency and sensitive detection capabilities.

For instance, the development of bifunctional materials that combine adsorption with photocatalytic or photo-Fenton degradation processes has shown promise. Iron-nickel bimetallic organic frameworks (FeNi-BDC) have been demonstrated to have significantly enhanced adsorption capacity for methylene blue, which in turn improves the subsequent degradation process. bohrium.com The synergistic effect between adsorption and degradation leads to more effective removal of the organic contaminant. bohrium.com

Similarly, combining different semiconductor materials to form heterojunctions is another effective strategy. A dual Z-scheme heterojunction constructed from dual Metal-Organic Frameworks (MOFs) and Copper Indium Sulfide (B99878) (CuInS₂) demonstrated high efficiency in both hydrogen production and the degradation of methylene blue, achieving a 95.03% degradation rate within 60 minutes. mdpi.com The enhanced performance is attributed to the material's porous structure and improved charge separation. mdpi.com

The following tables summarize findings from various studies on materials developed for the integrated degradation and sensing of methylene blue.

Table 1: Performance of Bifunctional Materials in Methylene Blue Degradation

MaterialDegradation Efficiency (%)Time (min)Light SourceKey FindingReference
BiOI/V₂O₅ Nanocomposite95.7140Visible LightEnhanced photocatalytic activity due to a robust p-n heterojunction. mdpi.com mdpi.com
(UiO-66(Zr))-(NH₂-MIL-101(Fe))/CuInS₂95.0360Visible LightDual Z-scheme heterojunction enhances charge separation and light absorption. mdpi.com mdpi.com
FeNi₁/₁₅-BDC--Visible LightEnhanced adsorption capacity (5.3 times higher than pristine Fe-BDC) favors subsequent degradation. bohrium.com bohrium.com
ZnO/Zeolite Composite98.6890UVDual-functional through both adsorption and photocatalysis. researchgate.net researchgate.net
Calotropis gigantea supported Ag-Cu-Co trimetal oxide87.9--Nanocomposite showed good photocatalytic capability. rsc.org rsc.org
N-ZnO/CD Nanocomposites83.460UV-B LightShowed higher photodegradation efficiency than its individual components. acs.org acs.org
GO(20)/Fe₃O₄/HKUST-192.75-IrradiationHigh removal efficiency through combined adsorption-photocatalysis. bohrium.com bohrium.com
Natural Manganese Oxides (MnOx)85.6450-Effective chemical degradation at low pH (pH 4). nih.gov nih.gov

A significant challenge in monitoring the degradation of pollutants like methylene blue is the limited sensitivity of conventional techniques such as UV-Vis spectroscopy, which often cannot detect concentrations below approximately 10⁻⁷ M. mdpi.com To address this, advanced sensing platforms are being integrated with degradation processes. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for ultra-trace monitoring of MB degradation. mdpi.com

One study utilized a SERS platform based on silver nanowire (AgNW) substrates, which enabled the detection of methylene blue across an exceptionally wide dynamic range, from 1.5 × 10⁻⁴ M down to 1.5 × 10⁻¹⁶ M. mdpi.com This platform was successfully used to monitor the degradation of MB during advanced oxidation processes, including TiO₂ nanotube-mediated photocatalysis. mdpi.com The SERS platform could detect residual MB and its partially degraded aromatic intermediates long after the signal was lost for conventional UV-Vis and fluorescence techniques, providing molecular-level insights into the degradation pathways and kinetics. mdpi.com

Another approach involves using the degradation product itself for sensing purposes. For example, a system using urea-formaldehyde resin passivated Zinc Oxide (ZnO) nanoparticles was developed for the photocatalytic degradation of methyl blue. rsc.orgresearchgate.net The degradation process, involving a Fenton-like reaction, produced a highly fluorescent product, which in turn allowed for the fluorometric and colorimetric detection of hydrogen peroxide (H₂O₂), a key reactive species in the degradation. rsc.orgresearchgate.net

Table 2: Advanced Sensing Integration for Methylene Blue Degradation Monitoring

Sensing TechniqueMaterial/SystemAnalyteLimit of Detection (LOD)Key FeatureReference
Surface-Enhanced Raman Spectroscopy (SERS)Silver Nanowire (AgNW) SubstratesMethylene Blue1.5 x 10⁻¹⁶ MNear-single-molecule detection capability, enabling ultra-sensitive tracking of degradation. mdpi.com mdpi.com
Fluorometric & ColorimetricZnO@CP (Urea-formaldehyde resin passivated ZnO nanoparticles)Hydrogen Peroxide (H₂O₂)-The fluorescent degradation product of methyl blue is used to sense H₂O₂. rsc.orgresearchgate.net rsc.orgresearchgate.net

The integration of these degradation and sensing technologies into smart, real-time monitoring systems is the next frontier. An Internet of Things (IoT) based system has been implemented to observe the sunlight-influenced degradation of methylene blue by activated carbon/hydroxyapatite (AC/HAp) composites, allowing for continuous, real-time data collection directly from the environment. researchgate.net This moves beyond laboratory-based measurements and enables more effective and practical environmental monitoring. researchgate.net

These integrated systems not only provide a more comprehensive approach to water purification but also offer valuable data on degradation kinetics and mechanisms, which is crucial for optimizing remediation strategies and ensuring environmental safety. mdpi.comathensjournals.gr

Theoretical Advancements and Future Research Directions in Methylene Blue Cation Chemistry

Refinement of Computational Models for MB⁺ Behavior

Computational modeling is a powerful tool for understanding the complex behavior of MB⁺ at a molecular level. Future research will focus on refining these models to achieve greater accuracy and predictive power.

Current computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have provided valuable insights into the adsorption mechanisms of MB⁺ onto various surfaces. researchgate.netrandallcygan.comresearchgate.net These studies help in understanding binding energies, adsorption kinetics, and thermodynamic properties. researchgate.net For instance, DFT calculations have been used to investigate the electronic, structural, and thermodynamic properties of gas-phase MB⁺ and its interaction with mineral surfaces like kaolinite (B1170537). randallcygan.com Similarly, MD simulations have been employed to study the adsorption of MB⁺ on materials like titanium dioxide, revealing details about the orientation and interaction energies of the dye on the surface. researchgate.net

However, challenges remain. Accurately modeling the behavior of MB⁺ in complex biological systems requires further development. nih.gov The high dimensionality and nonlinearity of these systems necessitate the integration of artificial intelligence (AI) and mechanistic modeling to create more comprehensive and predictive models. nih.gov Future models will need to better account for the influence of environmental factors, such as pH and the presence of other ions, on the behavior of MB⁺. nih.govrsc.org

The development of hybrid force fields that can more accurately predict both adsorption and dimerization energies of MB⁺ is a critical area for improvement. randallcygan.com Furthermore, advanced techniques like molecular electrostatic potential (MEP) analysis can provide deeper insights into the reactive sites of MB⁺ and its interactions with other molecules. researchgate.net

Future directions in computational modeling of MB⁺ will likely involve:

Enhanced Force Fields: Developing more accurate and transferable force fields for classical simulations. randallcygan.com

Multiscale Modeling: Integrating quantum mechanical calculations with classical and coarse-grained models to study larger and more complex systems over longer timescales.

Machine Learning Integration: Utilizing AI and machine learning to improve parameter estimation, analyze large datasets from simulations, and build predictive models for MB⁺ behavior in various environments. nih.govpreprints.org

Dynamic Systems Modeling: Creating models that can capture the dynamic changes in MB⁺ and its environment, such as its role in photocatalysis and its interactions within living cells. frontiersin.org

Interactive Data Table: Computational Methods in MB⁺ Research
Computational Method Application in MB⁺ Research Key Insights Gained Reference
Density Functional Theory (DFT) Investigating electronic structure, demethylation mechanisms, and reaction kinetics. Energetically favorable degradation pathways, frontier molecular orbitals. mdpi.comrsc.org
Molecular Dynamics (MD) Simulating adsorption behavior on various surfaces and in aqueous solutions. Adsorption orientation, interaction energies, diffusion rates. randallcygan.comresearchgate.net
Monte Carlo (MC) Simulations Determining the most stable energy configuration of MB⁺ adsorption. Optimal adsorption geometries. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions and interactions in large, complex systems. Detailed reaction mechanisms in a solvated or biological environment.

Exploration of Novel Supramolecular Architectures with MB⁺

The ability of the Methylene (B1212753) Blue cation (MB⁺) to participate in non-covalent interactions makes it a valuable component in the construction of novel supramolecular architectures. Future research in this area will focus on designing and synthesizing new host-guest systems and self-assembled structures with tailored properties and functions.

MB⁺ can form aggregates, such as dimers and higher-order structures, in solution and on surfaces, a phenomenon driven by hydrophobic and electrostatic interactions. randallcygan.com Understanding and controlling this self-assembly is key to creating new functional materials. The aggregation behavior of MB⁺ is influenced by factors like concentration, temperature, and the nature of the surrounding medium. rsc.org

The exploration of host-guest chemistry involving MB⁺ is a promising avenue. Macrocyclic hosts like cucurbiturils and cyclodextrins can encapsulate MB⁺, leading to changes in its photophysical properties and reactivity. These interactions can be harnessed for applications in sensing, drug delivery, and catalysis.

Future research in this domain will likely focus on:

Designer Host Molecules: Creating novel host molecules with specific recognition sites for MB⁺ to achieve high selectivity and binding affinity.

Stimuli-Responsive Systems: Developing supramolecular systems where the binding and release of MB⁺ can be controlled by external stimuli such as light, pH, or temperature.

Hierarchical Self-Assembly: Investigating the self-assembly of MB⁺ with other molecular building blocks to create complex, multi-level architectures with emergent properties.

Functional Supramolecular Polymers: Incorporating MB⁺ into supramolecular polymer chains to develop new materials with applications in electronics, photonics, and biomedicine.

Development of Advanced Spectroscopic Probes based on MB⁺

The distinct spectroscopic properties of the Methylene Blue cation (MB⁺), including its strong absorption in the visible region and its fluorescence, make it an excellent candidate for the development of advanced spectroscopic probes. Future research will aim to enhance the sensitivity, selectivity, and functionality of these probes for a wide range of applications.

MB⁺ has been utilized as a probe to characterize the porosity and surface properties of materials. researchgate.net Its adsorption and aggregation on different surfaces lead to characteristic changes in its absorption and fluorescence spectra, providing information about the host material. rsc.org

The development of "turn-on" or "turn-off" fluorescent probes based on MB⁺ is a significant area of interest. These probes are designed to exhibit a change in fluorescence intensity upon binding to a specific analyte. This can be achieved by modulating the aggregation state of MB⁺ or through photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) mechanisms.

Future directions for MB⁺-based spectroscopic probes include:

Enhanced Sensitivity and Selectivity: Designing probes with higher quantum yields and specific recognition elements for target analytes, such as metal ions, anions, and biomolecules.

Multiplexed Detection: Creating a series of MB⁺-based probes with distinct spectral signatures to enable the simultaneous detection of multiple analytes.

In Vivo Imaging: Developing biocompatible MB⁺ probes for real-time imaging of biological processes within living cells and organisms. frontiersin.org

Advanced Spectroscopic Techniques: Combining MB⁺ probes with advanced spectroscopic techniques, such as surface-enhanced Raman scattering (SERS) and single-molecule spectroscopy, to achieve unprecedented levels of sensitivity and spatial resolution.

Design of Next-Generation MB⁺-Functionalized Materials for Catalysis and Sensing

The unique electrochemical and photochemical properties of the this compound (MB⁺) make it a versatile component for the design of advanced functional materials for catalysis and sensing. Future research will focus on creating novel materials that harness these properties in innovative ways.

MB⁺ has been widely used as a photocatalyst in organic synthesis and for the degradation of environmental pollutants. rsc.orgfrontiersin.org Its ability to absorb visible light and generate reactive oxygen species is central to these applications. rsc.org MB⁺-functionalized materials, such as those based on titanium dioxide or clays (B1170129), have shown enhanced catalytic activity. researchgate.netrsc.org

In the realm of sensing, the colorimetric and fluorescent changes of MB⁺ upon interaction with analytes form the basis for various sensors. The electrostatic attraction between the cationic MB⁺ and negatively charged surfaces or molecules is a key principle in the design of these sensors. nih.gov

The design of next-generation MB⁺-functionalized materials will likely involve:

Heterogenization of Catalysts: Immobilizing MB⁺ onto solid supports to create stable and recyclable photocatalysts, addressing issues of catalyst recovery and reuse.

Hybrid Catalytic Systems: Combining MB⁺ with other catalytic species, such as metal nanoparticles or enzymes, to create multifunctional catalysts with synergistic activity.

Nanostructured Sensors: Integrating MB⁺ with nanomaterials like graphene, carbon nanotubes, and quantum dots to develop highly sensitive and selective sensors.

Smart Materials: Creating materials where the catalytic or sensing function of MB⁺ can be switched on or off by external stimuli, leading to the development of "smart" devices.

Interactive Data Table: Research Findings on MB⁺ Functionalized Materials
Material Application Key Finding Reference
MB⁺ on Palm Petioles Adsorption of MB⁺ Adsorbent activated by HCl showed better removal yield. researchgate.net
Polypyrrole-Polyethylenimine Nano-Adsorbent Adsorption of MB⁺ Adsorption rate was high in the initial minutes, reaching equilibrium at 40 minutes. mdpi.com
H-titanate Nanotubes and Nanosheets Adsorption of MB⁺ Monomers were the predominant species at lower concentrations on H-TNT and at higher concentrations on H-TNS. rsc.org
MB⁺ on Natural Clay Adsorption of MB⁺ The adsorption process was found to be spontaneous and exothermic. acs.org

Interdisciplinary Approaches Combining Chemistry, Materials Science, and Computational Biology for MB⁺ Studies

A holistic understanding of the this compound (MB⁺) and the full realization of its potential can only be achieved through interdisciplinary research that integrates chemistry, materials science, and computational biology.

The synergy between these fields will be crucial for tackling complex challenges and opening up new frontiers in MB⁺ research. For example, the design of new MB⁺-based therapeutic agents will require a deep understanding of its chemical properties, its interaction with biological macromolecules, and its behavior within the cellular environment. Computational biology can provide valuable insights into these interactions at a molecular level, guiding the design of more effective and targeted therapies. frontiersin.org

Similarly, the development of advanced MB⁺-functionalized materials for applications in catalysis, sensing, and energy will benefit from a collaborative approach. Materials scientists can contribute their expertise in the synthesis and characterization of novel materials, while chemists can focus on tailoring the properties of MB⁺ for specific applications. Computational modeling can bridge these disciplines by providing a theoretical framework for understanding and predicting the behavior of these complex systems. researchgate.netnih.gov

Future interdisciplinary research on MB⁺ will likely encompass:

Systems Chemistry of MB⁺: Studying the emergent properties of complex systems containing MB⁺ and other interacting components.

Biomimetic Materials: Designing materials that mimic the structure and function of biological systems, using MB⁺ as a key functional element.

Predictive Modeling for Personalized Medicine: Developing computational models that can predict the response of individual patients to MB⁺-based therapies, paving the way for personalized medicine. nih.gov

Sustainable Technologies: Leveraging the photocatalytic properties of MB⁺ to develop green and sustainable technologies for energy production and environmental remediation. frontiersin.org

Q & A

Q. How is methylene blue (MB) used to determine cation exchange capacity (CEC) in clay minerals?

MB is employed as a cationic dye to quantify CEC via titration. The method involves incremental addition of MB to a clay suspension until the supernatant retains excess dye (indicated by a "halo" on filter paper). The endpoint corresponds to the clay's saturation with MB cations. Key factors include pH, clay mineral type (e.g., montmorillonite vs. kaolinite), and ionic strength, which influence adsorption efficiency . For example, smectite clays exhibit higher CEC (80–150 meq/100 g) due to their expandable lattice structure, while illite shows lower values (10–40 meq/100 g) .

Q. What experimental protocols ensure accurate MB staining in cellular studies?

For cellular staining, prepare a 0.05–0.1% (w/v) MB solution in distilled water. Fix biological samples with ethanol or formaldehyde prior to staining. Validate staining specificity using control samples (e.g., unstained or MB-free). Redox applications require calibrating MB as an indicator: its leuco form (colorless) under reducing conditions reverts to blue upon oxidation. Always verify dye purity via titration with titanous chloride (≥4.69 cc/g of 1N TiCl₃ for 75% dye content) .

Q. How do researchers determine MB’s physical properties, such as molecular weight and solubility?

MB’s molecular weight varies with hydration: anhydrous MB is 319.85 g/mol, while the trihydrate form (common in commercial reagents) is 373.90 g/mol . Solubility in water (~40 g/L at 25°C) is assessed via gravimetry after saturation and filtration. Spectrophotometric analysis (λmax = 664 nm) confirms concentration, with molar absorptivity ε = 8.5×10⁴ L·mol⁻¹·cm⁻¹ .

Q. What methodologies optimize MB concentration in spectrophotometric assays (e.g., thiosulfate detection)?

For thiosulfate quantification, pre-optimize MB concentration to maximize Δ absorbance (ΔAU). In one protocol, 0.35 mL of 0.25 g/L MB yields optimal ΔAU at pH 3–6. The reaction follows pseudo-first-order kinetics, with thiosulfate reducing MB’s absorbance proportionally to its concentration .

Advanced Research Questions

Q. How can MB adsorption/desorption on biomass or zeolites be optimized for wastewater treatment?

Adsorption is governed by pH, ionic strength, and surface modification. For example, orange tree sawdust achieves 82.4% MB desorption using 0.2 M NaCl at pH 3 via cation exchange with Na⁺/H₃O⁺ . Zeolites modified with CuO nanoparticles show enhanced adsorption (Langmuir capacity: 1410 mg/g) due to increased surface area and Lewis acid-base interactions . Factorial design experiments (24 trials) are recommended to identify significant parameters (e.g., adsorbent dosage, contact time) .

Q. What kinetic models describe MB photocatalytic degradation, and how are they validated?

MB degradation by TiO₂ follows pseudo-first-order kinetics: ln(C/C0)=kt\ln(C/C_0) = -kt, where kk depends on catalyst loading and UV intensity. For P25 TiO₂, kk ranges from 0.02–0.12 min⁻¹ at 1–3 g/L catalyst. Model validation requires monitoring intermediate byproducts (e.g., azure B) via HPLC-MS and fitting experimental data to rate equations .

Q. How do composite materials (e.g., ferrocene-modified resins) enhance simultaneous removal of MB and metal ions?

Ferrocene-modified cation exchange resins (FMCER) achieve 392.16 mg/g Cu²⁺ and 10.01 mg/g MB adsorption via physiosorption (Eₐ < 2.09 kJ/mol). The process is pH-dependent: MB adsorption peaks at pH 4–5 due to electrostatic attraction, while Cu²⁺ removal is optimal at pH 4–7. Competitive adsorption is modeled using the Langmuir-Freundlich isotherm .

Q. Why do discrepancies exist in reported MB properties (e.g., molecular weight, CEC values)?

Discrepancies arise from hydration states, impurities, and methodological variations. For example, CEC values for identical clays may differ by 10–20% depending on MB titration protocols (e.g., Hanus vs. Chapman methods) . Anhydrous vs. hydrated MB forms also explain molecular weight variations in supplier catalogs .

Methodological Notes

  • Data Contradictions : Always cross-reference CEC values with complementary techniques (e.g., cobalt hexamine trichloride assay) .
  • Advanced Characterization : Use FTIR (e.g., MB’s S=O stretch at 1040 cm⁻¹) and XRF to verify adsorption mechanisms .
  • Statistical Rigor : Employ factorial designs (e.g., 2³ experiments) to isolate significant variables in adsorption/desorption studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.